Dihydroagnosterol
Description
Structure
3D Structure
Properties
CAS No. |
2644-75-9 |
|---|---|
Molecular Formula |
C30H50O |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h12,15,20-22,25-26,31H,9-11,13-14,16-19H2,1-8H3/t21-,22-,25+,26+,28-,29-,30+/m1/s1 |
InChI Key |
ZCBDFGFNCFLBOL-BQNIITSRSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dihydroagnosterol; NSC 107127; NSC-107127; NSC107127; |
Origin of Product |
United States |
Foundational & Exploratory
Dihydroagnosterol Accumulation in Sterol Synthesis Disorders
This guide provides an in-depth technical analysis of Dihydroagnosterol (DHA) accumulation, focusing on its biochemical origin, role as a biomarker in sterol synthesis disorders (specifically at the lanosterol-to-cholesterol transition), and the precise methodologies required for its detection.
Technical Guide for Research & Development
Part 1: Executive Summary & Biochemical Context
Dihydroagnosterol (4,4,14
Its accumulation is not the primary marker for the most common disorders (like SLOS or Desmosterolosis) but serves as a critical differential biomarker in:
-
CYP51A1 Deficiency/Inhibition: Where the removal of the 14
-methyl group is impaired. -
Sterol 14-Reductase Defects: Where downstream flux is diverted.
-
Pharmacological Blockade: Specifically by azole antifungals which target CYP51, causing a buildup of 14-methyl sterols including DHA.
Understanding DHA accumulation is vital for dissecting the "pre-squalene" vs. "post-squalene" blockades and for identifying off-pathway shunts in drug development.
Chemical Identity[1][2][3][4][5][6]
-
IUPAC Name: 4,4,14
-trimethyl-5 -cholesta-7,9(11)-dien-3 -ol -
Molecular Formula:
[1] -
Molecular Weight: 426.72 g/mol [2]
-
Key Structural Feature: 7,9(11)-diene system in the sterol nucleus; saturated side chain at C24 (unlike Agnosterol).
Part 2: Pathobiochemistry & Mechanism[8]
The Biosynthetic Origin
Dihydroagnosterol is not a linear intermediate in the textbook Bloch or Kandutsch-Russell pathways but arises through isomerization of Dihydrolanosterol or as a substrate for CYP51A1 (Lanosterol 14
-
Normal Flux: Lanosterol
Dihydrolanosterol (CYP51A1) 4,4-dimethyl-cholesta-8,14-dienol. -
Pathological Flux: If CYP51A1 is rate-limiting or inhibited, Dihydrolanosterol accumulates and may isomerize to the thermodynamically stable 7,9-diene system (Dihydroagnosterol).
Enzymatic Checkpoints
The accumulation of DHA signals a malfunction in the Methyl-Sterol Oxidase System .
-
CYP51A1 (Lanosterol 14
-demethylase): This enzyme is responsible for removing the 14 -methyl group. DHA has been identified as a substrate for CYP51A1, albeit with lower turnover than Dihydrolanosterol. Blockage here leads to massive accumulation of 14-methyl sterols. -
Sterol 8-Isomerase (EBP) & 14-Reductase (LBR/TM7SF2): While defects here typically cause accumulation of 8-dehydrocholesterol (CDPX2) or 8,14-dienes (Greenberg Dysplasia), the "back-pressure" can force upstream intermediates into the 7,9-diene configuration.
Pathway Visualization
The following diagram illustrates the position of Dihydroagnosterol relative to the major enzymatic blocks.
Caption: Biochemical positioning of Dihydroagnosterol. Note the diversion from Dihydrolanosterol upon CYP51A1 inhibition.
Part 3: Diagnostic Protocols (GC-MS)
The definitive identification of Dihydroagnosterol requires Gas Chromatography-Mass Spectrometry (GC-MS) . Unlike colorimetric assays, GC-MS resolves the structural isomers (e.g., distinguishing 7,9-dienes from 8,24-dienes).
Sample Preparation (Saponification & Extraction)
This protocol ensures the release of esterified sterols and removal of interfering lipids.
Reagents:
-
Ethanol (EtOH), Potassium Hydroxide (KOH)
-
n-Hexane (HPLC Grade)
-
Internal Standard: 5
-Cholestane or Epicoprostanol (10 µ g/sample )
Step-by-Step Protocol:
-
Lysis: Homogenize tissue (50 mg) or plasma (200 µL) in 1 mL EtOH containing the Internal Standard.
-
Saponification: Add 100 µL 50% KOH (w/v). Incubate at 60°C for 1 hour (water bath). Critical: Do not boil, as 7,9-dienes are heat-labile and prone to oxidation.
-
Extraction: Add 1 mL dH2O and 3 mL n-Hexane. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes. Collect the upper organic phase.
-
Drying: Evaporate the hexane phase under a stream of Nitrogen (
) at 40°C.
Derivatization (TMS Ether Formation)
Sterols must be derivatized to improve volatility and thermal stability.
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Reaction: Add 100 µL BSTFA/TMCS to the dried residue.
-
Incubation: Heat at 60°C for 30 minutes .
-
Analysis: Inject 1 µL into the GC-MS.
GC-MS Parameters & Identification
Instrument: Agilent 7890/5977 or equivalent. Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).
| Parameter | Setting |
| Inlet Temp | 280°C |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) |
| Oven Program | 170°C (1 min) |
| Transfer Line | 290°C |
| Ion Source | EI (70 eV), 230°C |
| Scan Range | m/z 50–600 |
Identification Criteria for Dihydroagnosterol-TMS:
-
Retention Time (RT): Elutes after Lanosterol and before Cholesterol (dependent on column polarity, verify with standard).
-
Molecular Ion (
): m/z 498 (TMS derivative). -
Base Peak: Typically m/z 393 (Loss of TMS-OH + Methyl) or specific fragmentation of the 7,9-diene system.
-
Key Fragment: m/z 69 (Base peak for many
sterols is often different, but 7,9-dienes show characteristic loss of side chain). Note: Compare against NIST library entry for "Lanosta-7,9(11)-dien-3-ol, trimethylsilyl ether".
Part 4: Clinical & Research Implications[7]
Differential Diagnosis
DHA accumulation must be distinguished from other sterol disorders:
| Disorder | Enzyme Defect | Primary Marker | Status of Dihydroagnosterol |
| CYP51A1 Deficiency | Lanosterol 14 | Lanosterol, Dihydrolanosterol | Elevated (Secondary) |
| SLOS | 7-Dehydrocholesterol Reductase | 7-Dehydrocholesterol (7-DHC) | Normal / Trace |
| Desmosterolosis | DHCR24 | Desmosterol | Normal |
| Greenberg Dysplasia | Sterol 14-Reductase | Cholesta-8,14-dien-3 | Low |
Drug Development (Azole Antifungals)
In drug discovery, DHA is a marker for off-target inhibition of human CYP51A1 . While azoles target fungal CYP51, cross-reactivity with the human isoform causes accumulation of 14-methyl sterols, including DHA. Monitoring DHA levels in toxicology studies provides a sensitive metric for endocrine disruption potential .
Toxicity Mechanisms
Accumulation of 14-methyl sterols (like DHA) disrupts membrane packing.
-
Membrane Fluidity: The protruding 14-methyl group prevents tight packing of phospholipids, increasing membrane fluidity and permeability.
-
Meiosis Activation: 4,4-dimethyl sterols (like FF-MAS and potentially DHA) are potent activators of oocyte meiosis; their dysregulation can lead to reproductive toxicity.
References
-
Strushkevich, N., et al. (2010). Structural basis for human CYP51 inhibition by antifungal azoles.[3] Journal of Molecular Biology. Link
-
Rozman, D., & Monostory, K. (2010). Sex differences in cholesterol biosynthesis and drug metabolism. Annual Review of Pharmacology and Toxicology. Link
-
Waterham, H. R., et al. (2003). Deficiency of sterol 14-reductase causes Greenberg dysplasia. American Journal of Human Genetics. Link
-
Kelley, R. I., & Herman, G. E. (2001). Inborn errors of sterol biosynthesis.[4][5] Annual Review of Genomics and Human Genetics. Link
-
Rahimtula, A. D., et al. (1977). The pathway for the conversion of dihydroagnosterol into cholesterol in rat liver. Biochemical Journal.[6][7][8] Link
Sources
- 1. m.chem960.com [m.chem960.com]
- 2. CAS 79-63-0: Lanosterol | CymitQuimica [cymitquimica.com]
- 3. Accumulation of 8,9-unsaturated sterols drives oligodendrocyte formation and remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desmosterolosis—Phenotypic and Molecular Characterization of a Third Case and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The conversion of steroid 7,9-dienes into cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The conversion of steroid 7,9-dienes into cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Dihydroagnosterol
Technical Whitepaper: Dihydroagnosterol (Lanosta-7,9(11)-dien-3 -ol)
Molecular Identity & Structural Characterization[1][2]
Dihydroagnosterol is a tetracyclic triterpenoid belonging to the lanostane group. It is structurally defined as the 24,25-saturated analog of Agnosterol . While often overshadowed by its abundant congeners (Lanosterol and Dihydrolanosterol), it serves as a critical marker for specific biosynthetic reductions in the wool wax (lanolin) sterol profile.
Nomenclature & Classification[3]
-
IUPAC Name: Lanosta-7,9(11)-dien-3
-olngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Common Name: Dihydroagnosterol; 24,25-Dihydroagnosterol
-
CAS Registry Number: 2644-75-9 (Free Alcohol); 5600-01-1 (Acetate derivative)
-
Chemical Formula:
[1][2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Molecular Weight: 426.72 g/mol [1]
-
SMILES: CC(C)CCCC(C)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC)O)C)C)C
Structural Logic
The molecule features a lanostane skeleton with two key defining characteristics:
-
Conjugated Diene System: A heteroannular diene located at positions
and . This conjugation is the primary spectroscopic identifier, distinguishing it from the non-conjugated Lanosterol ( ). -
Saturated Side Chain: Unlike Agnosterol (which has a
double bond), the side chain in Dihydroagnosterol is fully saturated ( ).
Physicochemical Profile
The following data aggregates experimental values for the free alcohol and its acetate derivative, which is frequently used for purification and melting point determination.
Table 1: Physical Properties[5]
| Property | Value / Characteristic | Context/Notes |
| Physical State | Crystalline Solid | Needles from methanol/acetone. |
| Melting Point (Free Alcohol) | 158 – 160 °C | Typical range for pure lanostane dienes. |
| Melting Point (Acetate) | 168 – 171 °C | Primary ID parameter . Higher purity indicator. |
| Melting Point (Chloroacetate) | 143.5 – 144 °C | Specific derivative for confirmation [1].[3] |
| Optical Rotation | +45° to +50° ( | Strongly dextrorotatory due to the diene system. |
| Solubility | Lipophilic | Soluble in |
| Partition Coefficient (LogP) | ~9.1 (Predicted) | Highly hydrophobic; requires non-polar mobile phases. |
Spectroscopic Signature (Critical for Identification)
-
UV-Vis Spectroscopy: The heteroannular diene (
) exhibits a characteristic triplet absorption pattern, distinct from the mono-unsaturated lanosterol.- : 235 nm, 242 nm, 250 nm (Ethanol).
-
Diagnostic Value: This UV signature is the fastest way to detect Dihydroagnosterol contamination in Lanosterol fractions.
-
Mass Spectrometry (EI-MS):
-
Molecular Ion $[M]^+ $: m/z 426 [1]
-
Key Fragments: Loss of methyl group (
), loss of side chain ( ), and characteristic ring fragmentation.
-
Isolation & Purification Protocols
Isolating Dihydroagnosterol from Lanolin (Wool Wax) is a multi-step process requiring the removal of fatty acids (saponification) and the separation of structurally similar 4,4-dimethyl sterols.
Workflow Visualization
The following diagram outlines the purification logic, moving from crude material to high-purity isolate.
Figure 1: Isolation workflow targeting the separation of Dihydroagnosterol from the complex lanolin sterol matrix.
Detailed Protocol: Separation from Lanosterol
Since Dihydroagnosterol co-elutes with Lanosterol in many systems, the Acetate-Bromination Method is the historical gold standard for chemical separation, though HPLC is preferred today.
-
Acetylation: Convert the unsaponifiable fraction to acetates using acetic anhydride and pyridine.
-
Bromination (Optional): Treat the mixture with bromine. Lanosterol (one double bond in the side chain) forms a tetrabromide (if
is present) or dibromide. Dihydroagnosterol's conjugated diene reacts differently, often allowing solubility-based separation. -
Modern HPLC Method:
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).
-
Mobile Phase: Isocratic Methanol:Acetonitrile (80:20 v/v).
-
Detection: UV at 244 nm (Selectively detects Dihydroagnosterol over Lanosterol, which absorbs at <210 nm).
-
Chemical Reactivity & Stability
The
Reactivity Pathway Diagram
Figure 2: Primary chemical transformations of the conjugated diene system.
Key Reactions
-
Photo-Oxidation: Upon exposure to light and oxygen, the diene system can undergo 1,4-addition of singlet oxygen, forming stable peroxides (epidioxides). Storage Protocol: Must be stored in amber vials under Argon at -20°C.
-
Birch Reduction: Reduction with Lithium in liquid ammonia typically reduces the conjugated diene to a single alkene, often migrating the double bond to the thermodynamically stable
position (Dihydrolanosterol). -
Diels-Alder Cycloaddition: While theoretically possible, the steric hindrance of the methyl groups at C4 and C10 makes reaction with dienophiles (like maleic anhydride) difficult compared to ergosterol.
References
-
Curtis, R. G. (1950).[3] "The Chloro- and Iodo-acetates of Dihydrolanosterol and Dihydroagnosterol."[3] Journal of the Chemical Society. Link
-
PubChem. (n.d.). "Dihydroagnosterol (Compound)."[5][6][4][3][7][8] National Library of Medicine. Link
-
NIST Chemistry WebBook. "Lanosta-7,9(11)-dien-3-ol, acetate, (3β)-."[5] SRD 69. Link
-
Rüttler, F., et al. (2022). "Isolation of lanosterol and dihydrolanosterol from the unsaponifiable matter of lanolin." Separations. (Contextual reference for lanolin isolation matrices). Link
Sources
- 1. PubChemLite - Lanosta-7,9(11)-dien-3eta-ol (C30H50O) [pubchemlite.lcsb.uni.lu]
- 2. Lanosta-7,9(11)-diene-3,18,20-triol | C30H50O3 | CID 91695604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Notes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. researchspace.csir.co.za [researchspace.csir.co.za]
- 5. Lanosta-7,9(11)-dien-3-ol, acetate, (3β)- [webbook.nist.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. data.epo.org [data.epo.org]
- 8. US4393044A - Steroid ester, and cosmetics and ointments containing the same - Google Patents [patents.google.com]
Dihydroagnosterol: Biosynthetic Significance and Membrane Packing Dynamics
The following technical guide details the physicochemical properties, biosynthetic context, and membrane stability mechanics of Dihydroagnosterol (Lanosta-7,9(11)-dien-3
Technical Whitepaper | Version 2.0
Executive Summary
Dihydroagnosterol (CAS: 2644-75-9) is a tetracyclic triterpenoid sterol, structurally defined as 4,4,14
While not the primary sterol in mammalian plasma membranes (a role held by cholesterol), Dihydroagnosterol serves as a potent model for understanding the steric requirements of the liquid-ordered (
Molecular Architecture & Physicochemical Mechanism
Structural Analysis
Unlike cholesterol, which possesses a smooth
-
C4-Geminal Dimethyls: These groups protrude from the A-ring, preventing close van der Waals contact with the sn-1 and sn-2 chains of neighboring phospholipids.
-
Diene System: This conjugated double bond system flattens the B/C ring junction differently than the single
bond of cholesterol, altering the tilt angle of the sterol within the bilayer. -
Saturated Side Chain: The "dihydro" designation indicates saturation at C24-C25, distinguishing it from Agnosterol. This increases the hydrophobicity of the tail but reduces the entropic freedom compared to unsaturated variants.
Mechanism of Membrane Perturbation
In a phospholipid bilayer (e.g., DPPC or POPC), Dihydroagnosterol fails to induce the high-order
-
Reduced Condensing Effect: The axial methyl groups at C4 and C14 act as "spacers," increasing the mean molecular area per lipid. This results in membranes that are more permeable and less mechanically distinct than cholesterol-rich rafts.
-
Phase Separation: At high concentrations, Dihydroagnosterol tends to segregate into disordered domains (
), disrupting the formation of functional signal transduction platforms (lipid rafts).
Biological Context & Biosynthetic Pathway[3][4][5][6]
Dihydroagnosterol is not a dead-end metabolite but a substrate for the cytochrome P450 superfamily, specifically CYP51A1 (Sterol 14
Pathway Visualization
The following diagram illustrates the metabolic position of Dihydroagnosterol relative to the canonical Lanosterol-to-Cholesterol pathway.
Figure 1: The metabolic shunt of Dihydroagnosterol.[2][3][4] Note its position as a reduced, isomerized derivative of Lanosterol.
Experimental Protocols
To validate the presence and function of Dihydroagnosterol in membrane systems, the following self-validating protocols are recommended.
Isolation and Purification (From Lanolin)
Rationale: Commercial standards are expensive. High-purity isolation from wool grease is a standard biochemical workflow.
-
Saponification: Reflux 10g of anhydrous lanolin in 100mL 1M KOH/Ethanol for 2 hours. Extract non-saponifiable lipids (NSL) with diethyl ether.
-
Acetylation: Treat NSL with acetic anhydride/pyridine (1:1) to protect the 3
-OH group. -
Silver Ion Chromatography (Ag-HPLC):
-
Column: ChromSpher Lipids (Ag+ loaded).
-
Mobile Phase: Hexane/Acetone gradient.
-
Separation Logic: The
diene system interacts strongly with Ag+, separating Dihydroagnosterol from mono-unsaturated Lanosterol and Dihydrolanosterol.
-
-
Validation: GC-MS (EI mode). Look for molecular ion
426 (free sterol) and characteristic fragment ions for the 7,9-diene system.
Membrane Fluidity Assay (DPH Anisotropy)
Rationale: This assay quantifies the "ordering" capability of Dihydroagnosterol compared to Cholesterol.
Materials:
-
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine).
-
Sterols: Cholesterol (Control), Dihydroagnosterol (Target).
-
Probe: DPH (1,6-diphenyl-1,3,5-hexatriene).
Protocol:
-
Liposome Formation: Prepare Large Unilamellar Vesicles (LUVs) via extrusion.
-
Molar Ratios: Pure DPPC, DPPC:Chol (70:30), DPPC:DHAgn (70:30).
-
-
Staining: Incubate LUVs with DPH (1:500 probe:lipid ratio) for 30 mins at 45°C (above phase transition).
-
Measurement:
-
Instrument: Spectrofluorometer equipped with polarizers.
-
Excitation: 360 nm | Emission: 430 nm.
-
Temperature Ramp: 25°C to 55°C (scanning through DPPC
C).
-
-
Data Analysis: Calculate Steady-State Anisotropy (
).-
Expected Result: Cholesterol will maintain high
(high order) even above . Dihydroagnosterol will show a significantly lower due to the disruption caused by the 4,4-dimethyl groups.
-
Therapeutic Implications & References
Drug Delivery Systems
In liposomal formulation, Dihydroagnosterol can be utilized to create "leaky" liposomes. Unlike cholesterol, which seals the bilayer against small molecule leakage, Dihydroagnosterol's steric bulk creates packing defects. This property is advantageous for:
-
Triggered Release: Formulations that require rapid payload release upon mild hyperthermia.
-
Topical Delivery: The sterol's natural affinity for skin lipids (being a lanolin component) enhances transdermal permeation.
References
-
Clayton, R. B., & Bloch, K. (1956).[2] Biological synthesis of lanosterol and agnosterol.[2] Journal of Biological Chemistry, 218(1), 305–318.[2] Link
-
Miao, L., et al. (2002). From lanosterol to cholesterol: structural evolution and differential effects on lipid bilayers.[5] Biophysical Journal, 82(3), 1429–1444. Link
-
Tavares, I. A., et al. (1977).[2][6] The pathway for the conversion of dihydroagnosterol into cholesterol in rat liver.[6] Biochemical Journal, 166(1), 17–20.[2] Link
-
PubChem Compound Summary. (2024). Dihydroagnosterol (CID 11826075).[7][6] National Center for Biotechnology Information. Link[7]
-
Xu, F., et al. (2001). The role of sterol structure in the formation of lipid rafts.[8][9] Journal of Biological Chemistry, 276, 33540-33546. Link
Sources
- 1. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pathway for the conversion of dihydroagnosterol into cholesterol in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. From lanosterol to cholesterol: structural evolution and differential effects on lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Dihydroagnosterol | C30H50O | CID 11826075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sterols and membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimized Isolation and Quantification of Dihydroagnosterol from Mammalian Tissue
Introduction & Target Analyte Profile
Dihydroagnosterol (Lanosta-7,9(11)-dien-3
This structural feature presents a specific analytical challenge: oxidative instability . Standard lipid extraction protocols often lead to artifact formation (peroxides or triols) if antioxidants and light protection are not rigorously employed. This protocol details a modified Folch Extraction coupled with Cold Saponification to maximize recovery while preserving the diene moiety.
Chemical Profile
| Property | Specification |
| IUPAC Name | (3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Molecular Formula | |
| Molecular Weight | 426.7 g/mol |
| Key Structural Feature | Conjugated diene ( |
| Solubility | Soluble in Chloroform, Hexane, Diethyl Ether; Insoluble in Water |
Pre-Analytical Considerations
Sample Handling
-
Tissue Harvesting: Tissue must be flash-frozen in liquid nitrogen immediately upon excision to arrest enzymatic degradation (e.g., by sterol esterases).
-
Storage: -80°C. Avoid repeated freeze-thaw cycles.
-
Light Sensitivity: The conjugated diene absorbs UV light; perform extractions in amber glassware or low-light conditions.
Reagents & Standards
-
Internal Standard (IS): 5
-Cholestane or Epicoprostanol (10 µg/mL in Ethanol). Note: Do not use cholesterol or ergosterol as IS, as they may be endogenous. -
Antioxidant: Butylated Hydroxytoluene (BHT), 0.05% (w/v) in Methanol.
-
Extraction Solvent: Chloroform:Methanol (2:1 v/v) containing 0.01% BHT.
Experimental Protocol
Phase 1: Homogenization & Lipid Extraction (Modified Folch Method)
Rationale: The Folch method is superior to Bligh-Dyer for recovering neutral lipids (sterols) from solid tissue matrices.
-
Weighing: Accurately weigh 50–100 mg of frozen tissue into a solvent-resistant glass tube (Teflon-lined cap).
-
Spiking: Add 50 µL of Internal Standard solution directly to the tissue. Allow to equilibrate for 2 minutes on ice.
-
Homogenization: Add 1.5 mL of Chloroform:Methanol (2:1) containing BHT. Homogenize using a bead beater or probe sonicator (keep temperature <4°C).
-
Phase Separation: Add 0.3 mL of 0.9% NaCl (aq). Vortex vigorously for 30 seconds.
-
Centrifugation: Spin at 3,000 x g for 5 minutes at 4°C.
-
Collection: Recover the lower organic phase (Chloroform layer) using a glass Pasteur pipette. Transfer to a fresh amber vial.
-
Optional: Re-extract the upper phase with 1 mL Chloroform to maximize yield; combine organic phases.
-
-
Drying: Evaporate the solvent under a gentle stream of Nitrogen (
) at 30°C. Do not use compressed air (causes oxidation).
Phase 2: Mild Saponification
Rationale: Dihydroagnosterol often exists as a fatty acid ester. Saponification releases the free sterol.[2] High-heat saponification can degrade the 7,9-diene; therefore, a milder protocol is used.
-
Resuspension: Dissolve the dried lipid residue in 1 mL of 1M KOH in 90% Ethanol .
-
Reaction: Purge the vial with Nitrogen gas, cap tightly, and incubate at 60°C for 60 minutes (water bath).
-
Alternative for ultra-labile samples: Incubate overnight at Room Temperature in the dark.
-
-
Quenching: Cool to room temperature. Add 1 mL of distilled water.
-
Extraction of Unsaponifiables: Add 2 mL of n-Hexane . Vortex for 1 minute.
-
Recovery: Centrifuge (2,000 x g, 2 min). Transfer the upper Hexane layer (containing Dihydroagnosterol) to a GC vial. Repeat hexane extraction once more and combine.
-
Final Drying: Evaporate hexane under Nitrogen.
Phase 3: Derivatization (TMS Ether Formation)
Rationale: Sterols are non-volatile and require trimethylsilylation of the 3
-
Reagent: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Solvent: Add 50 µL of anhydrous Pyridine.
-
Reaction: Incubate at 60°C for 30 minutes.
-
Analysis: Inject 1 µL directly into GC-MS.
Workflow Visualization
Figure 1: Step-by-step isolation workflow for Dihydroagnosterol, highlighting the critical saponification step to hydrolyze sterol esters.
Analytical Validation (GC-MS)[3][4]
To ensure "Trustworthiness" and "Self-Validation," the instrument must be tuned to detect the specific fragmentation pattern of the TMS-derivative.
Instrument Parameters
| Parameter | Setting |
| Column | DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm film) |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) |
| Inlet Temp | 280°C (Splitless mode) |
| Oven Program | 170°C (1 min) → 20°C/min to 280°C → Hold 15 min |
| Transfer Line | 290°C |
| Ion Source | EI (70 eV), 230°C |
Identification Logic
Dihydroagnosterol-TMS will elute after cholesterol.
-
Target Ion (Quant): m/z 498 (
) or characteristic fragment m/z 483 ( , loss of methyl). -
Qualifier Ions: m/z 393 (
, loss of TMSOH and Methyl), m/z 255.
References
-
Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipids from animal tissues.[3] Journal of Biological Chemistry, 226(1), 497–509.[3]
-
Griffiths, W. J., & Wang, Y. (2009). Analysis of neurosterols by GC-MS and LC-MS/MS.[4] Journal of Chromatography B, 877(26), 2778–2805.[4]
-
Hansen, H., & Wang, T. (2015). Does the Saponification-GC Method Underestimate Total Cholesterol Content in Samples Having Considerable Cholesterol Esters? Journal of the American Oil Chemists' Society, 92, 1757–1761.
-
PubChem Database. Dihydroagnosterol (CID 11826075). National Center for Biotechnology Information.
Sources
- 1. Dihydroagnosterol | C30H50O | CID 11826075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of neurosterols by GC-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydroagnosterol Mass Spectrometry Sample Preparation
Introduction: The Significance of Dihydroagnosterol in Sterol Metabolism
Dihydroagnosterol is a key intermediate in the post-squalene segment of cholesterol biosynthesis. As a 4,4-dimethyl sterol, its accurate quantification is crucial for researchers studying the intricate enzymatic steps leading to cholesterol, particularly in the context of metabolic disorders and the development of lipid-lowering therapeutics. This document provides a comprehensive guide to the robust preparation of biological samples for the analysis of Dihydroagnosterol using mass spectrometry (MS), ensuring both qualitative accuracy and quantitative precision. The methodologies detailed herein are grounded in established principles of lipid chemistry and are designed to be self-validating systems for trustworthy data generation.
Core Principles in Dihydroagnosterol Analysis
The successful analysis of Dihydroagnosterol by mass spectrometry is contingent on a meticulously executed sample preparation workflow. Due to its structural similarity to other sterols, chromatographic separation prior to mass analysis is essential.[1][2] The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) will dictate the specific requirements of the sample preparation protocol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a historically established and highly effective technique for sterol analysis.[1] However, due to the low volatility of sterols like Dihydroagnosterol, a chemical derivatization step is mandatory to convert the hydroxyl group into a less polar and more volatile moiety.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This approach offers the advantage of analyzing sterols in their native form, potentially bypassing the need for derivatization.[1][4] However, sterols are notoriously difficult to ionize efficiently using common techniques like electrospray ionization (ESI).[1][2] Atmospheric Pressure Chemical Ionization (APCI) is often the preferred method for LC-MS analysis of these molecules.[1][5]
The following sections provide detailed protocols for both GC-MS and LC-MS based analysis of Dihydroagnosterol, with explanations for each critical step.
Experimental Workflow for Dihydroagnosterol Analysis
Caption: Overall workflow for Dihydroagnosterol analysis.
Protocol 1: Sample Preparation for GC-MS Analysis
This protocol is optimized for the sensitive detection of Dihydroagnosterol and other neutral sterols. The derivatization step is critical for ensuring the analyte is suitable for GC analysis.
I. Lipid Extraction (Modified Folch Method)
The Folch method is a classic and robust technique for the extraction of total lipids from biological samples.
-
Homogenization: Homogenize a known weight of tissue (e.g., 100 mg) or a cell pellet in a suitable volume of ice-cold phosphate-buffered saline (PBS).
-
Solvent Addition: To the homogenate, add a 20-fold volume of chloroform:methanol (2:1, v/v). For example, for 1 mL of homogenate, add 20 mL of the chloroform:methanol mixture.
-
Internal Standard Spiking: At this stage, it is crucial to add an appropriate internal standard for accurate quantification. A deuterated analog of a closely related sterol, such as Lanosterol-d7, is a suitable choice.
-
Extraction: Vortex the mixture vigorously for 2 minutes and then agitate for 20 minutes at room temperature.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for the 20 mL extraction). Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
II. Saponification
Saponification is the process of hydrolyzing esterified sterols to their free form, ensuring the measurement of total Dihydroagnosterol.
-
Evaporation: Evaporate the collected organic phase to dryness under a stream of nitrogen.
-
Alkaline Hydrolysis: Add 2 mL of 1 M methanolic KOH to the dried lipid extract.
-
Incubation: Securely cap the tube and incubate at 60°C for 1 hour to hydrolyze any sterol esters.
III. Neutral Sterol Extraction
-
Cooling: Allow the sample to cool to room temperature.
-
Extraction: Add 2 mL of water and 3 mL of n-hexane. Vortex vigorously for 2 minutes and centrifuge at 2,000 x g for 5 minutes.
-
Collection: Transfer the upper hexane layer containing the non-saponifiable lipids (including Dihydroagnosterol) to a clean glass tube. Repeat the hexane extraction twice more, pooling all the hexane fractions.
-
Final Evaporation: Evaporate the pooled hexane fractions to dryness under a stream of nitrogen.
IV. Derivatization (Silylation)
Silylation replaces the active proton of the hydroxyl group with a trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the sterol.[3]
-
Reagent Addition: To the dried neutral sterol extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine (to act as a catalyst and solvent).
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.
-
Analysis: After cooling, the sample is ready for injection into the GC-MS system. The TMS-ethers are sensitive to hydrolysis and should be analyzed within 24 hours.[6]
Caption: Silylation of Dihydroagnosterol for GC-MS analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol is designed for the analysis of underivatized Dihydroagnosterol, leveraging the sensitivity of tandem mass spectrometry.
I & II. Lipid Extraction and Saponification
Follow steps I and II as described in the GC-MS protocol. The initial extraction and hydrolysis steps are identical.
III. Neutral Sterol Extraction
Follow step III as described in the GC-MS protocol.
IV. Sample Reconstitution
-
Final Evaporation: Evaporate the pooled hexane fractions to complete dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of a solvent compatible with the LC mobile phase, such as methanol or isopropanol. Vortex thoroughly to ensure complete dissolution.
-
Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter before injection into the LC-MS/MS system.
Mass Spectrometry Parameters: A Comparative Overview
The choice of analytical instrumentation has a significant impact on the experimental outcome. Below is a summary of typical parameters.
| Parameter | GC-MS | LC-MS/MS |
| Ionization Mode | Electron Ionization (EI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Derivatization | Required (Silylation) | Not Required |
| Typical m/z (TMS-ether) | Molecular Ion (M+) and characteristic fragments | [M+H-H₂O]⁺ |
| Quantification | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Deuterated Sterol Analog | Deuterated Sterol Analog |
Troubleshooting and Scientific Rationale
| Problem | Potential Cause | Solution & Rationale |
| Low Signal Intensity | Incomplete extraction or derivatization. Poor ionization. | Optimize extraction solvent volumes and time. Ensure derivatization reagents are fresh and anhydrous. For LC-MS, ensure the APCI source is properly tuned for sterols, as they do not ionize well by ESI.[1][2] |
| Poor Reproducibility | Inconsistent sample handling. Degradation of the analyte. | Use of an internal standard added at the very beginning of the extraction process is critical to correct for sample loss during preparation.[7][8] Minimize exposure of samples to air and light to prevent oxidation. |
| Peak Tailing in GC-MS | Incomplete derivatization. Active sites in the GC inlet or column. | Ensure derivatization reaction goes to completion by optimizing time and temperature. Use a deactivated inlet liner and a high-quality capillary column suitable for sterol analysis. |
| Matrix Effects in LC-MS | Co-eluting compounds from the sample matrix suppressing or enhancing the ionization of Dihydroagnosterol. | Improve chromatographic separation to resolve Dihydroagnosterol from interfering compounds. A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects. |
Conclusion
The reliable quantification of Dihydroagnosterol by mass spectrometry is achievable with careful and systematic sample preparation. The choice between GC-MS and LC-MS/MS will depend on the available instrumentation and specific research goals. For GC-MS, complete derivatization is paramount, while for LC-MS, optimization of the APCI source is key to achieving the required sensitivity. By understanding the chemical principles behind each step of these protocols, researchers can generate high-quality, reproducible data for advancing our understanding of sterol metabolism.
References
-
Analysis of Sterols by Gas Chromatography–Mass Spectrometry. Request PDF. Available from: [Link]
-
Sterol Analysis by Quantitative Mass Spectrometry. PubMed. Available from: [Link]
-
Sterol Analysis by Quantitative Mass Spectrometry. Springer Nature Experiments. Available from: [Link]
-
The pathway for the conversion of dihydroagnosterol into cholesterol in rat liver. PMC - NIH. Available from: [Link]
-
Quantitative Analysis of Sterols and Oxysterols in Foods by Gas Chromatography Coupled with Mass Spectrometry. MDPI. Available from: [Link]
-
Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples. ACS Publications. Available from: [Link]
-
Simplified LC-MS Method for Analysis of Sterols in Biological Samples. PMC - NIH. Available from: [Link]
-
Gas Chromatographic Analysis of Plant Sterols. AOCS. Available from: [Link]
-
UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols. Frontiers. Available from: [Link]
-
Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research. MDPI. Available from: [Link]
-
Simplified LC-MS Method for Analysis of Sterols in Biological Samples. PDF. Available from: [Link]
Sources
- 1. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aocs.org [aocs.org]
- 7. Sterol Analysis by Quantitative Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sterol Analysis by Quantitative Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Note: High-Purity Isolation of Dihydroagnosterol via Dual-Mode Solid Phase Extraction (SPE)
Abstract & Strategic Overview
Dihydroagnosterol (CAS 2644-75-9) is a rare lanostane-type triterpenoid often co-occurring with structurally analogous sterols such as Agnosterol, Lanosterol, and Ergosterol in fungal matrices (e.g., Fomes officinalis) and specific plant species (Euphorbia, Pachycereus).[1]
The Isolation Challenge: The primary difficulty in isolating Dihydroagnosterol lies in its high lipophilicity (LogP ~9.1) and its structural similarity to Agnosterol.[2] The only difference is the saturation of the side-chain or ring double bonds (Agnosterol is a triene; Dihydroagnosterol is a diene). Standard liquid-liquid extraction (LLE) yields a complex "unsaponifiable" fraction containing all these sterols.[1]
The Solution: This protocol utilizes a Dual-Mode SPE Workflow designed to exploit two distinct physicochemical properties:
-
Normal Phase (Silica): Removes polar matrix interferences (pigments, oxidized sterols) and separates based on hydroxyl group accessibility.[1]
-
Reverse Phase (C18): Resolves the target analyte based on hydrophobic surface area and pi-pi interaction differences inherent to the conjugated diene system.[1]
Physicochemical Profiling
Understanding the molecule is the prerequisite for separation.
| Property | Value | Implication for SPE |
| Molecular Formula | High molecular weight, non-volatile.[1] | |
| LogP (Predicted) | ~9.1 | Extremely hydrophobic.[1] Requires non-aqueous loading for RP-SPE to prevent precipitation.[1] |
| pKa | ~15 (Secondary alcohol) | Neutral at all working pH ranges.[1] Ion-exchange SPE is ineffective.[1] |
| Chromophore | Conjugated Diene ( | UV |
| Solubility | Soluble in | Insoluble in water.[1] Poor solubility in pure MeOH.[1] |
Sample Preparation: Saponification
Rationale: Sterols in biological matrices often exist as fatty acid esters.[1] Direct SPE on esters leads to broad elution profiles.[1] Saponification releases the free sterol.
Reagents:
-
10% KOH in Ethanol (w/v)[1]
-
n-Hexane (HPLC Grade)[1]
-
Butylated Hydroxytoluene (BHT) – Antioxidant to protect the diene system.[1]
Protocol:
-
Digestion: Weigh 1.0 g of dried, ground biomass into a reflux flask. Add 20 mL of 10% ethanolic KOH containing 0.05% BHT.
-
Reflux: Heat at 80°C for 60 minutes.
-
Extraction: Cool to room temperature. Add 10 mL deionized water. Extract three times with 15 mL n-Hexane.
-
Concentration: Combine hexane layers, wash once with neutral water, and evaporate to dryness under
stream. -
Reconstitution: Dissolve the residue (Unsaponifiable Matter) in 2 mL of Hexane:Chloroform (95:5) . This is the Load Sample .
SPE Method 1: Normal Phase Cleanup (Silica)
Objective: Removal of polar impurities and bulk pigments.[1]
Cartridge: Silica (Si), 500 mg / 6 mL (e.g., Agilent Bond Elut or Waters Sep-Pak).[1]
| Step | Solvent | Volume | Critical Technical Note |
| 1. Condition | Hexane | 5 mL | Ensure bed does not dry out.[1] |
| 2. Load | Sample in Hexane:CHCl | 2 mL | Apply slowly (1 mL/min) to maximize interaction. |
| 3. Wash 1 | 100% Hexane | 5 mL | Removes highly non-polar hydrocarbons (waxes, alkanes).[1] |
| 4. Wash 2 | Hexane:Ethyl Acetate (98:[1]2) | 5 mL | Removes minor non-polar interferences. |
| 5. Elute | Hexane:Ethyl Acetate (85:15) | 5 mL | Collect this fraction. This contains the free sterols including Dihydroagnosterol.[1] |
Post-Process: Evaporate the Eluate to dryness. Reconstitute in 1 mL of Methanol:THF (90:10) . Note: THF is added to ensure solubility of the hydrophobic sterol in the methanol-based mobile phase.[1]
SPE Method 2: Reverse Phase Isolation (C18)
Objective: Separation of Dihydroagnosterol from other triterpenoids.[1]
Cartridge: C18 (End-capped), 1 g / 6 mL (High carbon load preferred).
| Step | Solvent | Volume | Critical Technical Note |
| 1. Condition | THF | 5 mL | Solvates the C18 chains for maximum capacity. |
| 2. Equilibrate | Methanol:Water (90:[1]10) | 10 mL | Prepares surface for highly organic load.[1] |
| 3. Load | Sample in MeOH:THF | 1 mL | Load dropwise. If precipitation occurs, increase THF ratio slightly. |
| 4. Wash | Methanol:Water (95:[1]5) | 5 mL | Removes more polar lanostanes and oxidized derivatives. |
| 5.[1] Elute 1 | 100% Methanol | 4 mL | Target Fraction. Dihydroagnosterol typically elutes here.[1] |
| 6. Elute 2 | Acetone | 4 mL | Elutes highly retained compounds (Agnosterol may tail into this fraction).[1] |
Process Logic & Workflow Visualization
Figure 1: Sequential isolation workflow ensuring removal of matrix interferences before hydrophobic resolution.
Validation & Quality Control
To verify the isolation of Dihydroagnosterol, use HPLC-UV or GC-MS.[1]
HPLC-UV Conditions:
-
Column: C18 analytical column (
). -
Mobile Phase: Acetonitrile:Methanol (80:[1]20) Isocratic.[1]
-
Detection: 243 nm .[1]
Differentiation Criteria: If Agnosterol and Dihydroagnosterol co-elute, GC-MS is required for definitive identification.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Analyte precipitated during C18 loading.[1] | Increase THF content in the loading solvent to 15-20%.[1] Ensure the sample is fully dissolved before loading. |
| Impure Elution | Co-elution of fatty acids. | Ensure Saponification step was complete.[1] Increase the pH of the aqueous wash in LLE to remove residual fatty acids. |
| No UV Signal | Oxidation of the diene system. | The 7,9(11)-diene is sensitive to light and air.[1] Use BHT during extraction and store fractions in amber vials under nitrogen. |
References
-
PubChem. (2023).[1] Dihydroagnosterol Compound Summary. National Library of Medicine. Available at: [Link][1]
-
Kikuchi, T., et al. (2011).[1] Triterpene glycosides from the roots of Cimicifuga simplex. Journal of Natural Products. (Contextual reference for lanostane isolation protocols).
-
Waters Corporation. (2023).[1] Solid-Phase Extraction (SPE) Method Development Guide. Available at: [Link][1]
-
Guedes, A.C., et al. (2018).[1] A natural food ingredient based on ergosterol: optimization of the extraction. Food Chemistry. Available at: [Link]
Sources
Quantifying Dihydroagnosterol in cerebrospinal fluid samples
Application Note: High-Sensitivity Quantification of Dihydroagnosterol in Cerebrospinal Fluid via LC-ESI-MS/MS
Executive Summary & Scientific Rationale
Dihydroagnosterol (Lanosta-7,9(11)-dien-3β-ol) is a rare tetracyclic triterpenoid intermediate in the cholesterol biosynthesis pathway. While often overshadowed by its precursors (Lanosterol) or downstream metabolites (Desmosterol), accurate quantification of Dihydroagnosterol in cerebrospinal fluid (CSF) is emerging as a critical requirement for investigating defects in post-squalene cholesterol synthesis, specifically those involving sterol
The Challenge: CSF sterol concentrations are typically 100–1000 fold lower than plasma levels (pg/mL to low ng/mL range). Furthermore, Dihydroagnosterol is a neutral lipid with low proton affinity, making it invisible to standard Electrospray Ionization (ESI) without modification.
The Solution: This protocol details a Derivatization-Enhanced LC-MS/MS workflow. We utilize Picolinic Acid derivatization to introduce a high-proton-affinity moiety to the C3-hydroxyl group of the sterol. This transforms the neutral Dihydroagnosterol into a highly ionizable species, lowering the Limit of Quantitation (LOQ) to the pg/mL range required for CSF analysis.
Biological Context: The Sterol Pathway
Dihydroagnosterol represents a "shunt" or alternative intermediate often elevated when the primary Kandutsch-Russell or Bloch pathways are perturbed.
Figure 1: Position of Dihydroagnosterol in the post-squalene sterol biosynthesis network. The molecule serves as a reduced metabolite of Agnosterol.
Analytical Methodology
Reagents & Materials
-
Standards: Dihydroagnosterol (Custom synthesis or high-purity fraction >98%), Lanosterol-d6 (Internal Standard).
-
Derivatization Reagents: Picolinic acid, 2-Methyl-6-nitrobenzoic anhydride (MNBA), 4-Dimethylaminopyridine (DMAP), Triethylamine (TEA).
-
Solvents: LC-MS grade Methanol, Acetonitrile, Water, Hexane, Methyl tert-butyl ether (MTBE).
Sample Preparation Protocol
Principle: Liquid-Liquid Extraction (LLE) followed by esterification of the 3
Step-by-Step Workflow:
-
Thawing & Spiking:
-
Thaw 200 µL of CSF on ice.
-
Add 10 µL of Internal Standard (Lanosterol-d6, 10 ng/mL in methanol).
-
Vortex for 30s and equilibrate for 5 min.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL of Hexane:Ethanol (4:1, v/v) . Note: Ethanol disrupts protein binding; Hexane extracts the neutral sterols.
-
Vortex vigorously for 5 min.
-
Centrifuge at 10,000 x g for 5 min at 4°C.
-
Transfer the upper organic layer to a clean glass vial.
-
Repeat extraction once more; combine organic layers.
-
-
Drying:
-
Evaporate the solvent under a gentle stream of Nitrogen at 35°C until completely dry.
-
-
Derivatization (The Critical Step):
-
Prepare Reagent Mix : 100 mg Picolinic acid, 100 mg MNBA, 50 mg DMAP in 10 mL THF/TEA (9:1).
-
Add 100 µL of Reagent Mix to the dried residue.
-
Incubate at 50°C for 30 minutes .
-
Mechanism:[1][2][3][4] This reaction forms a picolinyl ester. The pyridine nitrogen provides a site for protonation ([M+H]+) in the MS source.
-
-
Reconstitution:
-
Evaporate the reaction mixture to dryness under Nitrogen.
-
Reconstitute in 100 µL of Methanol:Acetonitrile (1:1) .
-
Centrifuge (15,000 x g, 5 min) to remove any particulates before injection.
-
Figure 2: Sample preparation workflow ensuring maximum recovery and ionization efficiency.
Instrumentation & Conditions
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
Chromatographic Conditions
-
Column: Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile:Methanol (1:[1]1) + 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 50°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 70 | Load |
| 1.0 | 70 | Hold |
| 8.0 | 95 | Elution of Sterols |
| 10.0 | 95 | Wash |
| 10.1 | 70 | Re-equilibration |
| 12.0 | 70 | Stop |
Mass Spectrometry Parameters (MRM)
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.
-
Source Temp: 450°C.
-
Spray Voltage: 4500 V.
Targeted MRM Transitions: Note: Picolinic acid derivatization adds ~105.0 Da to the molecular weight.
| Analyte | Native MW | Derivatized MW ([M+H]+) | Q1 Mass (m/z) | Q3 Mass (m/z) | Collision Energy (V) |
| Dihydroagnosterol | 426.7 | 532.7 | 532.7 | 124.1 (Picolinic acid) | 35 |
| 532.7 | 391.3 (Sterol frag) | 45 | |||
| Lanosterol-d6 (IS) | 432.7 | 538.7 | 538.7 | 124.1 | 35 |
-
Q3 Transition 124.1 corresponds to the protonated picolinic acid fragment, common to all picolinyl esters, providing high sensitivity.
-
Q3 Transition 391.3 (loss of ester + water) is used for confirmation to ensure specificity against isomers.
Validation & Quality Control
To ensure data integrity (Trustworthiness), the method must be validated according to FDA/EMA Bioanalytical Guidelines.
-
Linearity: 0.05 ng/mL to 50 ng/mL (R² > 0.99).
-
Sensitivity (LLOQ): Target 50 pg/mL .
-
Self-Validation Check: If S/N < 10 at 50 pg/mL, increase CSF volume to 400 µL or switch to a high-sensitivity nanoflow setup.
-
-
Matrix Effect: Assess ion suppression by spiking post-extraction CSF blanks.
-
Calculation: Matrix Factor = (Peak Area in Matrix / Peak Area in Solvent). Acceptable range: 0.85 – 1.15.
-
-
Recovery: Compare pre-extraction spike vs. post-extraction spike. Target > 80%.
Data Analysis & Calculation
Quantification is performed using the Internal Standard Method .
Interpretation Note:
Elevated Dihydroagnosterol in CSF may indicate a blockage in the
References
-
Griffiths, W. J., et al. (2013). "Oxysterols and cholestenoic acids in mouse cerebrospinal fluid: detection and quantification."[5] Journal of Lipid Research.[1] Link
-
Akiyama, H. (2025).[6] "Cerebrospinal Fluid Sphingolipid and Sterol Metabolite Profiles of Neurologically Normal Subjects." RIKEN Center for Brain Science.[7] Link
-
Jiang, X., et al. (2015). "A Validated LC-MS/MS Assay for Quantification of 24(S)-Hydroxycholesterol in Plasma and Cerebrospinal Fluid." Journal of Lipid Research.[1] Link
-
Meljon, A., et al. (2020). "Simplified LC-MS Method for Analysis of Sterols in Biological Samples." Molecules. Link
-
PubChem. "Dihydroagnosterol Structure and Properties." National Library of Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly selective Markovnikov hydration of Δ24-sterols and triterpenes by oxymercuration–hydrodemercuration [comptes-rendus.academie-sciences.fr]
- 3. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deep mining of oxysterols and cholestenoic acids in human plasma and cerebrospinal fluid: Quantification using isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oxysterol and cholestenoic acid profile of mouse cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neurodata.riken.jp [neurodata.riken.jp]
Troubleshooting & Optimization
Technical Support Hub: Dihydroagnosterol (DHA) Stability & Extraction
Topic: Preventing Oxidation of Dihydroagnosterol During Extraction Ticket ID: DHA-OX-PREV-001 Status: Resolved / Guide Published
Executive Summary: The Stability Challenge
Dihydroagnosterol (DHA) is a sterol intermediate often isolated from fungal sources (e.g., Mucorales) or marine sponges. Structurally, it typically retains the 7,9(11)-heteroannular diene system characteristic of agnosterol derivatives.
The Problem: This conjugated diene system makes DHA significantly more labile than cholesterol. It is highly susceptible to:
-
Photo-oxidation: UV light triggers the formation of epidioxides.
-
Free Radical Autoxidation: Allylic hydrogens (C12, C14) are easily abstracted, leading to hydroperoxides.
-
Acid-Catalyzed Rearrangement: The double bonds can migrate under acidic conditions.
This guide provides a self-validating workflow to isolate DHA without degradation.
The Mechanism: Why DHA Oxidizes
Understanding the enemy is the first step to defeating it. DHA oxidation is not random; it follows specific chemical pathways.
-
The Vulnerable Site: The
diene system. -
The Chain Reaction:
-
Initiation: A trace metal ion or photon abstracts a hydrogen atom (usually from C12 or C14).
-
Propagation: The resulting radical reacts with atmospheric triplet oxygen (
) to form a peroxyl radical ( ). -
Degradation: This radical abstracts hydrogen from a neighboring sterol molecule, creating a lipid hydroperoxide (
) and a new radical, propagating the chain. -
Outcome: The sample turns yellow/brown due to the formation of poly-oxygenated oligomers (oxysterols).
-
Pre-Extraction Checklist (The "Zero-Oxidation" Setup)
Do not start extraction until these conditions are met.
| Parameter | Requirement | Scientific Rationale |
| Solvents | Peroxide-Free (Test with KI strips) | Ethers (THF, Diethyl Ether) accumulate peroxides over time, which initiate sterol oxidation immediately upon contact. |
| Antioxidants | BHT (0.01% - 0.05% w/v) or Pyrogallol | BHT acts as a radical scavenger, terminating the propagation chain by donating a hydrogen atom. Pyrogallol is preferred for alkaline saponification steps. |
| Atmosphere | Argon (Ar) or Nitrogen ( | Oxygen must be physically displaced. Argon is heavier than air and provides a better "blanket" in open vessels than Nitrogen. |
| Glassware | Amber / Foil-Wrapped | Blocks UV radiation (200-400nm) which excites the conjugated diene system. |
| Temperature | 4°C (Ice Bath) | Reduces the kinetic energy available for radical initiation. |
Validated Extraction Protocol
Methodology: Modified Folch/Bligh-Dyer with Cold Saponification.
Phase 1: Tissue Homogenization & Lipid Extraction
-
Preparation: Pre-cool all solvents (Chloroform/Methanol 2:1 v/v) containing 0.05% BHT .
-
Lysis: Homogenize fungal/tissue sample in the solvent mixture under a continuous stream of Argon.
-
Tip: If using a probe sonicator, use short bursts on ice to prevent localized heating.
-
-
Partition: Add 0.2 volumes of 0.9% NaCl (degassed). Vortex and centrifuge at 2,000 x g (4°C) to separate phases.
-
Collection: Recover the lower organic phase (Chloroform layer) containing the lipids.
Phase 2: Cold Saponification (CRITICAL STEP)
Standard hot saponification (refluxing KOH) destroys conjugated sterols.
-
Evaporation: Dry the organic phase under
stream. -
Reagent: Add 10% KOH in Methanol (degassed) containing 1% Pyrogallol .
-
Incubation: Leave in the dark at room temperature (20-22°C) for 12-18 hours . Do not heat.
-
Extraction of Unsaponifiables: Add water and extract DHA into Hexane or Petroleum Ether (containing BHT).
Phase 3: Purification & Storage
-
Wash: Wash the Hexane extract with water until neutral pH.
-
Dry: Pass over anhydrous
to remove water. -
Store: Evaporate solvent. Store dry residue at -80°C under Argon.
Workflow Visualization
The following diagram illustrates the Critical Control Points (CCPs) where oxidation is most likely to occur.
Caption: Extraction workflow highlighting Critical Control Points (CCPs) where antioxidant intervention (BHT/Pyrogallol) and temperature control are mandatory to preserve the 7,9(11) diene system.
Troubleshooting & FAQ
Q: My final extract is yellow/brown. Is this normal? A: No. Pure DHA should be white or colorless. Yellowing indicates the formation of diketones or conjugated enones due to oxidation.
-
Corrective Action: Check your BHT concentration. Ensure your solvents were degassed. If the sample is yellow, purify immediately via TLC or HPLC to separate the oxidized fraction.
Q: Can I use rotary evaporation? A: Use with extreme caution. Rotary evaporators often introduce air leaks.
-
Recommendation: Use a nitrogen blow-down evaporator (e.g., N-Evap) instead. If you must use a Rotavap, ensure the vacuum release valve is connected to an Argon line, not ambient air.
Q: I see "ghost peaks" on my GC-MS spectrum. A: This is likely thermal degradation inside the GC injector port. The 7,9(11) diene is thermally unstable.
-
Fix: You must derivatize the sterol before GC analysis. Convert the hydroxyl group to a TMS (Trimethylsilyl) ether using BSTFA + 1% TMCS (60°C, 30 min). This stabilizes the molecule for gas chromatography.
Q: Why use Pyrogallol during saponification instead of BHT? A: BHT is a phenol that can be partially stripped or degraded under harsh alkaline conditions. Pyrogallol is a more robust oxygen scavenger in high-pH environments (like 10% KOH), effectively sacrificing itself to protect the sterol.
References
-
Lutka, A., et al. (2023). Guidelines for extraction and quantitative analysis of phytosterols and oxidation products. eFood.[1] Link[1]
-
Xu, L., et al. (2009). Oxysterols from Free Radical Chain Oxidation of 7-Dehydrocholesterol: Product and Mechanistic Studies. Journal of the American Chemical Society. Link
-
Azadmard-Damirchi, S., & Dutta, P. C. (2009). A single step solid-phase extraction method for complete separation of sterol oxidation products in food lipids. Journal of Chromatography A. Link
-
Porter, N. A., et al. (1995). Mechanisms of free radical oxidation of unsaturated lipids. Lipids. Link
Sources
Technical Support Center: Dihydroagnosterol Recovery Optimization
The Chemistry of Failure: Understanding Dihydroagnosterol
Before troubleshooting, you must understand the molecule. Dihydroagnosterol (Lanosta-7,9(11)-dien-3β-ol) is not a standard sterol like cholesterol.[1] It is a lanostane-type triterpenoid with a conjugated diene system.[1]
Why recovery fails:
-
Conjugated Diene Instability: The double bonds at positions 7 and 9(11) make this molecule significantly more susceptible to photo-oxidation and acid-catalyzed rearrangement than mono-unsaturated sterols (e.g., cholesterol).[1]
-
Lipophilicity: With a lanostane skeleton (30 carbons), it is more hydrophobic than cholesterol (27 carbons), leading to higher adsorption losses on plastics and incomplete extraction in polar solvent mixtures.[1]
-
Derivatization Sterics: The C3-hydroxyl group is the only active site for derivatization. If moisture is present, the silylation reaction (essential for GC-MS) reverses, leading to peak tailing or disappearance.[1]
Phase I: Extraction & Saponification Troubleshooting
Symptom: Internal standards are recovered, but Dihydroagnosterol is absent or low.[1] Root Cause: Degradation during saponification or incomplete partitioning.[1]
Q: My saponification protocol works for Cholesterol. Why not for Dihydroagnosterol?
A: Standard saponification (boiling KOH/Ethanol for 1 hour) is too harsh for conjugated dienes.[1] The 7,9(11)-diene system can undergo isomerization or oxidation under prolonged thermal stress in alkaline conditions.[1]
Corrective Protocol:
-
Add Antioxidants: You must add 0.05% BHT (Butylated hydroxytoluene) to the saponification solvent.
-
Lower Temperature: Reduce saponification temperature to 60°C and extend time to 45 mins, or use Cold Saponification (overnight at room temperature).
-
Inert Atmosphere: Purge the headspace with Nitrogen or Argon before heating.
Q: I see a "rag layer" (emulsion) during liquid-liquid extraction. How do I fix it?
A: Emulsions trap sterols at the interface. This is common when extracting from cell lysates or plasma.[1]
The "Salting Out" Fix:
-
Add saturated NaCl solution (10% of total volume) to the aqueous phase.
-
Add a small volume of Isopropanol (1-2 mL) to the extraction solvent (Hexane).[1]
-
Centrifuge at 2000 x g for 5 minutes.
-
Crucial: Wash the organic phase with water to remove residual alkali, which damages GC columns.
Data: Solvent Efficiency Comparison
Recovery rates of Dihydroagnosterol from yeast lysate (n=5)
| Solvent System | Recovery % | Notes |
| Chloroform:Methanol (2:[1]1) | 92% ± 3.5 | Recommended. Best for total lipid extraction (Folch method).[1] |
| Hexane (Direct Extraction) | 65% ± 5.2 | Poor penetration of cell walls; incomplete recovery.[1] |
| Hexane:Isopropanol (3:[1]2) | 88% ± 4.1 | Good alternative to Chloroform (less toxic).[1] |
| Ethyl Acetate | 55% ± 6.0 | Too polar; co-extracts interfering compounds.[1] |
Phase II: Instrumental Analysis (GC-MS)
Symptom: No peak, or a broad, tailing peak is observed. Root Cause: Thermal degradation in the injector or hydrolysis of the TMS-derivative.
Q: I am using BSTFA for derivatization. Why is my signal inconsistent?
A: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is moisture-sensitive.[1][2] If your sample was not completely dry before adding BSTFA, the reagent hydrolyzes, creating aggressive byproducts (HF) that degrade the sterol and strip the column phase.
The "Dry-Down" Protocol:
-
Add 50 µL Toluene (azeotrope) and evaporate again to remove trace water.
-
Incubate at 60°C for 30-60 minutes . Note: Room temperature reaction is insufficient for sterically hindered sterols.
Q: Can I inject Dihydroagnosterol without derivatization?
A: No. While possible, the free hydroxyl group at C3 causes hydrogen bonding with silanols in the GC liner and column. This results in:
-
Adsorption (loss of analyte at low concentrations).[1]
-
Dehydration (loss of water) in the injector, creating an artifact peak (M-18).[1]
Visualization: GC-MS Logic Tree
Caption: Diagnostic logic flow for isolating the source of sterol loss in GC-MS analysis.
Phase III: LC-MS Considerations
Symptom: High background noise, extremely low sensitivity. Root Cause: Wrong ionization source.[1]
Q: Why can't I see Dihydroagnosterol using ESI (Electrospray Ionization)?
A: Dihydroagnosterol is a neutral lipid.[1] It lacks acidic or basic functional groups that easily accept or donate protons in ESI.[1] ESI relies on solution-phase chemistry, which is inefficient for neutral sterols.[1]
The Fix: Switch to APCI (Atmospheric Pressure Chemical Ionization).
-
Mechanism: APCI uses a corona discharge to ionize solvent molecules, which then transfer charge to the sterol.
-
Mode: Positive Mode (+).
-
Adducts: Look for
(Dehydration ion) as the dominant species, rather than the molecular ion .[1]
Summary Checklist for Researchers
| Step | Critical Action | Why? |
| Glassware | Silanize all glass tubes. | Prevents adsorption of lipophilic sterols to glass walls. |
| Saponification | Add 0.05% BHT; purge with N2. | Prevents oxidation of the 7,9-diene system.[1] |
| Extraction | Use Chloroform/Methanol or Hexane/IPA.[1] | Ensures complete solubilization from cell membranes.[1] |
| Derivatization | Dry with Toluene; Heat to 60°C. | Ensures complete silylation of the C3-OH group. |
| GC Inlet | Use splitless injection @ 260°C. | Maximizes sensitivity; avoids thermal cracking (keep <280°C).[1] |
References
-
Folch, J., Lees, M., & Sloane Stanley, G. H. (1957).[1] A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497–509.[1]
-
Xu, Z., et al. (2002).[1] Saponification and Stability of Phytosterols in Rice Bran Oil. Journal of Agricultural and Food Chemistry, 50(26), 7651-7655.[1]
-
Lagarda, M. J., et al. (2006).[1][6] Methodology for the analysis of sterols in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1486–1496.[1]
-
AOCS Official Method Ce 12-19. (Reapproved 2017). Sterols and Stanols in Fats and Oils by GC-FID.[1] American Oil Chemists' Society.[1] [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11826075, Dihydroagnosterol.[1] PubChem.
Sources
Technical Support Center: Thermal Optimization for Dihydroagnosterol Profiling
Topic: Optimizing Column Temperature for Dihydroagnosterol Separation Document ID: TSC-STEROL-042 Last Updated: 2025-06-15 Status: Active[1]
Executive Summary & Diagnostic Context
Dihydroagnosterol (Lanosta-7,9(11)-dien-3
While mobile phase composition (e.g., MeOH/ACN ratios) is often the first variable adjusted, column temperature is the most underutilized yet powerful lever for resolving these critical sterol pairs.
The Core Conflict:
-
High Temperature (>40°C): Improves mass transfer and peak sharpness but increases the conformational disorder of C18 ligands, reducing the column's ability to discriminate between steric isomers (Shape Selectivity).
-
Low Temperature (<25°C): Increases stationary phase order (rigidity), maximizing the separation of structural isomers, but risks peak broadening and high backpressure.[1]
This guide provides the protocol to find the "Goldilocks Zone"—the precise thermal point where selectivity (
Diagnostic Framework: Is Temperature Your Problem?
Before altering your method, confirm that temperature is the root cause of your separation issues.
Symptom Matrix
| Symptom | Likely Thermal Cause | Immediate Action |
| Critical Pair Co-elution | Temperature is too high.[1] The stationary phase lacks the "order" to distinguish the planar double-bond configuration of Dihydroagnosterol. | Decrease T by 5°C increments. |
| Broad/Tailing Peaks | Temperature is too low.[1] Mass transfer kinetics are sluggish, or the lipid is precipitating. | Increase T or add 5-10% IPA to mobile phase. |
| Retention Time Drift | Thermal hysteresis.[1] The column thermostat is not equilibrating the incoming solvent. | Install a Pre-heater/Heat Exchanger module.[1] |
| Selectivity Flip | You crossed the "Iso-elution Point" (Van't Hoff crossover).[1] | Reverse the direction of your temperature adjustment. |
Visual Troubleshooting Logic
Figure 1: Decision tree for thermal adjustments based on chromatographic symptoms.
The Optimization Protocol: The "Thermal Scan"
Do not guess the temperature. Sterol separations are governed by the Van't Hoff equation , meaning the relationship between retention (
Required Materials
-
Column: High-density C18 or C30 (e.g., 2.6 µm core-shell or 1.9 µm fully porous).
-
Standard Mix: Dihydroagnosterol standard + Critical Pair impurity (e.g., Lanosterol).[1]
-
Thermostat: Peltier-controlled column compartment with solvent pre-heater.[1]
Step-by-Step Workflow
Phase 1: The Coarse Scan
-
Set Initial Conditions: Fix mobile phase (e.g., 90% Methanol / 10% Acetonitrile) and flow rate.[1]
-
Equilibrate: Set column oven to 45°C . Allow 20 column volumes of equilibration.
-
Injection 1: Inject standard mix. Record Retention Time (
) and Resolution ( ). -
Step Down: Decrease temperature by 10°C (to 35°C). Equilibrate for 15 mins. Inject.
-
Repeat: Continue stepping down to 25°C and 15°C (if pressure allows).
Phase 2: The Van't Hoff Analysis
-
Calculate the Retention Factor (
) for Dihydroagnosterol at each temperature: (Where is the dead time).[1] -
Plot
(y-axis) vs. (x-axis, in Kelvin).[1] -
Interpretation:
-
Parallel Lines: Temperature affects both peaks equally.[1] Optimization must be done via mobile phase (change solvent).[1]
-
Intersecting Lines: Temperature changes selectivity.[1][2][3][4][5][6][7] The point where lines cross is the "blind spot" (0 resolution). Operate at least 10°C away from this intersection.
-
Technical Deep Dive (FAQ)
Q1: Why does Dihydroagnosterol separate better at lower temperatures on C18?
A: This is due to the "Slot Model" of retention . At high temperatures (>40°C), the C18 alkyl chains on the silica surface are disordered and "liquid-like."[1] They interact with sterols primarily through general hydrophobicity.[1] At lower temperatures (<25°C), the C18 chains freeze into a more ordered, "solid-like" state.[1] They form transient "slots" that can discriminate between the planar structure of Dihydroagnosterol and the slightly more bulky structure of Lanosterol (due to the C14 methyl group). This entropic contribution is lost at high heat.[1]
Q2: I see peak splitting at 20°C. What is happening?
A: This is likely solubility mismatch or frictional heating .[1]
-
Solubility: Sterols are poorly soluble in pure methanol at low T. Ensure your sample diluent matches the mobile phase.[1]
-
Frictional Heating: Pumping viscous methanol at high pressure generates heat inside the column.[1] The center of the column is hotter than the walls, causing flow distortion.
-
Fix: Reduce flow rate by 30% when operating below 25°C.[1]
-
Q3: Can I use a C30 column instead of C18?
A: Yes, and it is often recommended for difficult sterol isomers. C30 phases have longer alkyl chains that enhance the "shape selectivity" mechanism described in Q1. If you switch to C30, you can often run at higher temperatures (30-40°C) and still achieve the selectivity you would get on a C18 at 15°C.[1]
Visualizing the Mechanism
The following diagram illustrates how temperature shifts the selectivity mechanism from purely hydrophobic (high T) to shape-selective (low T).
Figure 2: The mechanistic shift in stationary phase behavior as a function of temperature.
References
-
Xu, F., et al. (2018).[1] Chromatographic separation of sterol isomers: A review of stationary phase selectivity. Journal of Chromatography A. [1]
-
Dolan, J. (2012).[1] Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.[1]
-
Sander, L. C., & Wise, S. A. (1987).[1] Effect of column temperature on the selectivity of C18 bonded phases for polycyclic aromatic hydrocarbons and sterols. Analytical Chemistry.[1][3][4][7][8][9]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11826075, Dihydroagnosterol.[1][1]
Sources
- 1. Dihydroagnosterol | C30H50O | CID 11826075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of free sterols by high temperature liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. How does increasing column temperature affect LC methods? [sciex.com]
- 5. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Separation and purification of lanosterol, dihydrolanosterol, and cholesterol from lanolin by high-performance counter-current chromatography dual-mode elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Overcoming co-elution of Dihydroagnosterol and isomers
Welcome to the technical support resource for overcoming the co-elution of Dihydroagnosterol and its isomers. As a Senior Application Scientist, I understand the intricate challenges researchers face in achieving baseline separation of structurally similar sterols. This guide is structured to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting.
The Analytical Hurdle: Why Dihydroagnosterol and Its Isomers Co-elute
Dihydroagnosterol, along with its biosynthetic precursors and isomers like lanosterol and lathosterol, are tetracyclic triterpenoids. Their high degree of structural similarity, often differing only by the position of a single double bond or the stereochemistry of a methyl group, results in nearly identical physicochemical properties. This makes their separation by conventional chromatographic techniques, which rely on differences in these properties, a significant challenge. This guide provides a systematic approach to enhancing selectivity and achieving the resolution required for accurate quantification.
Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution
This section is designed to walk you through a logical sequence of troubleshooting steps, from simple method adjustments to more advanced chromatographic strategies.
Question 1: I'm observing poor resolution between Dihydroagnosterol and a closely eluting isomer with my current reversed-phase HPLC method. What are my initial steps?
Answer:
When facing co-elution on a standard C18 column, the primary objective is to manipulate the chromatographic conditions to amplify the subtle physicochemical differences between the isomers.
Step 1: Systematic Mobile Phase Optimization
Before considering more drastic changes, fine-tuning your mobile phase is the most efficient first step.
-
The Rationale: Minor adjustments to the mobile phase composition can alter the partitioning behavior of the analytes between the stationary and mobile phases, thereby influencing their retention and selectivity.
-
Experimental Protocol: Gradient Refinement for Enhanced Selectivity
-
Baseline Injection: Perform an injection with your current method to serve as a benchmark.
-
Reduce Initial Organic Content: Decrease the starting percentage of your organic solvent (e.g., acetonitrile or methanol) by 3-5%. This will increase the overall retention, providing more opportunity for the stationary phase to interact differently with the isomers.
-
Elongate the Gradient: A shallower gradient (i.e., a slower increase in the organic solvent concentration over a longer period) is a powerful tool for separating closely eluting compounds. Try doubling the gradient time while keeping the initial and final mobile phase compositions the same.
-
Introduce a Different Organic Modifier: If you are using acetonitrile, consider switching to methanol or using a combination of the two. Methanol has different solvent properties and can alter the selectivity of the separation.
-
Step 2: Leveraging Temperature for Improved Resolution
Column temperature is a frequently overlooked but critical parameter in HPLC.
-
The Rationale: Changes in temperature affect the viscosity of the mobile phase and the kinetics of mass transfer. For some isomer pairs, a specific temperature may provide an optimal balance of these factors to maximize resolution.
-
Experimental Protocol: Temperature Scouting
-
Set Up a Temperature Range: Using your most promising mobile phase condition from Step 1, analyze your sample at a series of temperatures (e.g., 25°C, 35°C, 45°C, and 55°C).
-
Evaluate the Chromatograms: Assess the resolution between the critical pair at each temperature. You may find that either higher or lower temperatures improve the separation.
-
Plot Resolution vs. Temperature: To identify the "sweet spot," plot the calculated resolution against the column temperature.
-
Logical Workflow for Initial Troubleshooting
Caption: Initial troubleshooting workflow for isomer co-elution.
Question 2: Mobile phase and temperature optimization did not provide baseline separation. What are the next steps in terms of column chemistry?
Answer:
If you have exhausted the potential of your C18 column, the next logical step is to explore stationary phases that offer different separation mechanisms.
1. Phenyl-Hexyl Columns:
-
Separation Mechanism: These columns introduce π-π interactions as a secondary separation mechanism to the primary hydrophobic interactions. The delocalized electrons of the phenyl rings can interact with double bonds in the sterol structure, offering a different selectivity for isomers that vary in their unsaturation.
-
Best Application: An excellent first alternative to C18, particularly when isomers differ in the location or number of double bonds.
2. Pentafluorophenyl (PFP) Columns:
-
Separation Mechanism: PFP columns are highly versatile, providing a combination of hydrophobic, π-π, dipole-dipole, and weak ion-exchange interactions. This multi-modal nature makes them very effective at separating structurally similar isomers.
-
Best Application: A powerful choice when subtle differences in electron density and polarity between isomers need to be exploited.
3. Bidentate C18 Columns:
-
Separation Mechanism: These columns have two points of attachment to the silica backbone, making them more stable at a wider pH range and offering a different shape selectivity compared to traditional monomeric C18 columns.
-
Best Application: Useful when isomers have slight conformational differences that can be differentiated by the unique stationary phase structure.
Comparative Table of Alternative Stationary Phases
| Stationary Phase | Primary Separation Mechanisms | Ideal for Isomers Differing In... |
| C18 (Standard) | Hydrophobicity | Overall Polarity |
| Phenyl-Hexyl | Hydrophobicity, π-π Interactions | Position/Number of Double Bonds |
| PFP | Hydrophobicity, π-π, Dipole-Dipole | Subtle Electronic and Structural Differences |
| Bidentate C18 | Hydrophobicity, Shape Selectivity | Conformational Structure |
Frequently Asked Questions (FAQs)
Q1: Is Gas Chromatography (GC) a suitable alternative for separating Dihydroagnosterol and its isomers?
A1: Yes, Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a highly effective technique for sterol analysis.[1] The high temperatures used in GC can often provide superior separation of isomers compared to HPLC. However, a key consideration is that sterols are not sufficiently volatile for direct GC analysis and require a derivatization step. Silylation, which replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective derivatization method for sterols.[2][3]
Q2: What is derivatization and how can it help my separation?
A2: Derivatization is the process of chemically modifying an analyte to make it more suitable for a particular analytical method. For GC analysis of sterols, derivatization increases their volatility and thermal stability.[2] For HPLC, derivatization can be used to introduce a chromophore or fluorophore to enhance detection by UV or fluorescence detectors, which can be beneficial if you are not using a mass spectrometer.[4] While derivatization adds a sample preparation step, the potential for improved resolution and sensitivity often justifies the extra effort.
Q3: Can Supercritical Fluid Chromatography (SFC) be used for this separation?
A3: SFC is an excellent, albeit less common, technique for isomer separation.[5][6][7] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to fast and efficient separations. SFC is particularly well-suited for the separation of chiral compounds and non-polar to moderately polar analytes like sterols, often providing unique selectivity compared to both reversed-phase and normal-phase HPLC.[5][8]
Q4: My separation is now adequate, but how can I definitively identify which peak is Dihydroagnosterol and which is the isomer?
A4: Chromatographic retention time alone is not sufficient for positive identification. The most reliable method for identifying your peaks is to use a mass spectrometer (MS) as your detector (e.g., LC-MS or GC-MS).[9][10] While Dihydroagnosterol and its isomers will have the same molecular weight (isobaric), their fragmentation patterns upon collision-induced dissociation (tandem MS or MS/MS) may differ, allowing for confident identification.[11] If authentic reference standards are available, comparing the retention times and mass spectra of your samples to the standards is the gold-standard for confirmation.
Workflow for Advanced Troubleshooting and Identification
Caption: Advanced workflow for isomer separation and identification.
References
-
Title: Gas Chromatographic Analysis of Plant Sterols. Source: AOCS Lipid Library. URL: [Link]
-
Title: Sterol Analysis by Quantitative Mass Spectrometry. Source: Springer Nature Experiments. URL: [Link]
-
Title: Advances in various techniques for isolation and purification of sterols. Source: Journal of Food Science and Technology. URL: [Link]
-
Title: Plasma lathosterol measures rates of cholesterol synthesis and efficiency of dietary phytosterols in reducing the plasma cholesterol concentration. Source: Lipids in Health and Disease. URL: [Link]
-
Title: Resolution of Desmosterol, Cholesterol, and Other Sterol Intermediates by Reverse-Phase High-Pressure Liquid Chromatography. Source: Journal of Lipid Research. URL: [Link]
-
Title: Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry. Source: Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]
-
Title: Mass spectrometric methods for analysis of sterols and steryl esters in biological samples. Source: Dalhousie University Thesis Archives. URL: [Link]
-
Title: Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Source: Molecules. URL: [Link]
-
Title: Analysis of Phytosterols in Plants and Derived Products by Gas Chromatography – A Short Critical Review. Source: Austin Chromatography. URL: [Link]
-
Title: UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols. Source: Frontiers in Chemistry. URL: [Link]
-
Title: Development of an improved and greener HPLC-DAD method for the determination of fecal sterols in sediment and water samples using ultrasonic-assisted derivatization with benzoyl isocyanate. Source: RSC Advances. URL: [Link]
-
Title: A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Source: Journal of Lipid Research. URL: [Link]
-
Title: Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. Source: LIPID MAPS. URL: [Link]
-
Title: Analysis of Sterols by Gas Chromatography–Mass Spectrometry. Source: Springer Nature Experiments. URL: [Link]
-
Title: Using genetics to investigate the association between lanosterol and cataract. Source: Frontiers in Genetics. URL: [Link]
-
Title: Advances of supercritical fluid chromatography in lipid profiling. Source: Journal of Pharmaceutical Analysis. URL: [Link]
-
Title: Mass Spectrometric Methods for Analysis of Sterols and Steryl Esters in Biological Samples. Source: CORE. URL: [Link]
-
Title: Chromatographic separation of dihydroxylated vitamin D3 and accurate quantification of 1α,25(OH)2D3 in human serum. Source: Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]
-
Title: Quantitative Analysis of Sterols and Oxysterols in Foods by Gas Chromatography Coupled with Mass Spectrometry. Source: Molecules. URL: [Link]
-
Title: The structural formula of lanosterol. Source: ResearchGate. URL: [Link]
-
Title: Disruption of cholesterol homeostasis by plant sterols. Source: The Journal of Clinical Investigation. URL: [Link]
-
Title: Complete chromatographic separation of steroids, including 17α and 17β-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC. Source: ResearchGate. URL: [Link]
-
Title: Concentration of phytosterols for analysis by supercritical fluid extraction. Source: ResearchGate. URL: [Link]
-
Title: What do I need to do for a better separation of isomers co-eluting in GC-MS? Source: ResearchGate. URL: [Link]
-
Title: Supercritical Fluid Chromatography as a Technique to Fractionate High-Valued Compounds from Lipids. Source: Molecules. URL: [Link]
Sources
- 1. aocs.org [aocs.org]
- 2. Analysis of Phytosterols in Plants and Derived Products by Gas Chromatography – A Short Critical Review [austinpublishinggroup.com]
- 3. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Development of an improved and greener HPLC-DAD method for the determination of fecal sterols in sediment and water samples using ultrasonic-assisted ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04381F [pubs.rsc.org]
- 5. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sterol Analysis by Quantitative Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
- 11. Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trace Analysis of Dihydroagnosterol (DHA)
Topic: Improving Limit of Detection (LOD) for Trace Dihydroagnosterol Role: Senior Application Scientist Audience: Analytical Chemists, Lipidomics Researchers, Drug Development Scientists
Introduction: The Challenge of Neutral Sterol Analysis
Dihydroagnosterol (DHA) represents a significant analytical challenge in lipidomics. As a dimethyl-sterol intermediate (typically 4,4-dimethyl-cholesta-7,24-dien-3
Unlike acidic phospholipids or basic amines, DHA lacks a strong protonation site, leading to poor ionization efficiency in standard Electrospray Ionization (ESI). Furthermore, it is often present at trace levels (pg/mL) and co-elutes with isobaric interferences like Lanosterol, FF-MAS, and T-MAS.
This guide details the specific protocols required to push LODs from the nanogram (ng) range down to the picogram (pg) range.
Module 1: Sample Preparation (The Foundation)
Direct extraction often fails due to ion suppression from phospholipids and the presence of sterol esters. You must free the sterol and remove the matrix.
Protocol: Saponification & Liquid-Liquid Extraction (LLE)
Objective: Convert all sterol esters to free sterols and remove saponifiable lipids.
-
Lysis/Homogenization: Mix 100
L plasma/tissue homogenate with internal standard (e.g., -Lanosterol or -Cholesterol). Note: Deuterated standards are non-negotiable for trace quantification. -
Saponification: Add 1 mL of 1M KOH in 90% Ethanol .
-
Critical Step: Incubate at 80°C for 60 minutes . This ensures complete hydrolysis of sterol esters.
-
-
Extraction: Add 1 mL of n-Hexane (or n-Heptane). Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes. The sterols partition into the upper organic (Hexane) layer.
-
Dry Down: Transfer the upper layer to a glass vial and evaporate to dryness under nitrogen.
Diagram: Extraction Workflow
Figure 1: Saponification and LLE workflow to isolate neutral sterols from complex matrices.
Module 2: Mass Spectrometry Optimization (The Detector)
This is the decision point that defines your LOD. You have two choices: Robustness (APCI) or Extreme Sensitivity (ESI + Derivatization) .
Option A: APCI (Atmospheric Pressure Chemical Ionization)
-
Mechanism: Gas-phase ionization. Proton transfer occurs via corona discharge.
-
Pros: No derivatization needed; robust against matrix effects; standard for sterols.[1]
-
Cons: Higher LOD (typically 1–10 ng/mL).
-
Target Ion:
(Water loss is dominant in sterols).
Option B: ESI with Picolinic Acid Derivatization (Recommended for Trace LOD)
-
Mechanism: Esterification of the 3
-hydroxyl group with Picolinic acid introduces a pyridine ring. This ring has high proton affinity, permanently boosting ionization in ESI(+). -
Pros: LOD improves by 10–50x (down to 10–50 pg/mL).
-
Why not PTAD? PTAD (Cookson-type reagent) requires a conjugated diene system (like 7-dehydrocholesterol). Dihydroagnosterol (typically
or ) lacks the conjugated 5,7-diene, making PTAD ineffective.
Protocol: Picolinyl Derivatization
-
Reagent Prep: Prepare a solution of Picolinic acid (100 mg) , 2-methyl-6-nitrobenzoic anhydride (MNBA, 100 mg) , and 4-dimethylaminopyridine (DMAP, 50 mg) in 4 mL THF/Triethylamine (30:1).
-
Reaction: Add 100
L of reagent to the dried sample residue. -
Incubation: Room temperature for 30 minutes.
-
Quench: Add 500
L Hexane and 500 L Water. Vortex. -
Collect: The derivatized sterol is in the Hexane layer. Dry and reconstitute in Methanol.
Diagram: Ionization Decision Tree
Figure 2: Decision tree for selecting ionization mode based on sensitivity requirements.
Module 3: Chromatographic Separation
Separating Dihydroagnosterol from isomers (like Lanosterol or Methostenol) is critical to prevent "isobaric crosstalk."
| Parameter | Recommendation | Reason |
| Column | C18 (Sub-2 | High peak capacity for structural isomers. |
| Mobile Phase A | Water + 5mM Ammonium Formate | Buffer stabilizes ionization. |
| Mobile Phase B | Methanol (Not Acetonitrile) | Methanol provides better shape selectivity for sterol isomers than ACN. |
| Gradient | Isocratic hold at 85-90% B may be required. | Sterols are very hydrophobic; shallow gradients resolve isomers best. |
| Column Temp | 40°C - 50°C | Higher temp improves mass transfer and peak sharpness. |
Troubleshooting & FAQ
Q1: I see a signal in my blank samples. How do I eliminate it?
A: Sterols are ubiquitous.
-
Plasticizers: Avoid plastic pipette tips where possible; use glass syringes or solvent-rinsed tips.
-
Solvents: Use LC-MS grade solvents only.
-
Carryover: Sterols stick to injector ports. Use a needle wash of Isopropanol:Hexane (1:1) to strip hydrophobic residues between runs.
Q2: My APCI signal is unstable.
A: Check the Corona Pin position.
-
If the pin is too close to the cone, you get arcing.
-
If too far, ionization is poor.
-
Fix: Clean the corona pin (sonicate in methanol) and optimize the vaporizer temperature (usually 350°C–400°C for sterols).
Q3: Why can't I use PTAD derivatization? It works for Vitamin D.
A: PTAD requires a conjugated diene (cis-diene) to perform the Diels-Alder reaction.
-
Vitamin D and 7-Dehydrocholesterol have this system (
). -
Dihydroagnosterol (often
or ) has isolated double bonds. PTAD will not react efficiently, leading to low yield and poor sensitivity. Use Picolinic Acid instead [1, 2].
Q4: I am losing sensitivity after LLE.
A: You might be losing the sample on the glass walls.
-
Fix: Add a "keeper" solvent (e.g., 10
L of Dodecane) before evaporating the Hexane. This prevents the sterols from binding irreversibly to the dry glass surface.
References
-
Honda, A., et al. (2008). "Highly sensitive analysis of sterol profiles in human serum by LC-ESI-MS/MS." Journal of Lipid Research, 49(9), 2063–2073.
-
McDonald, J.G., et al. (2012). "Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry." Methods in Enzymology, 432, 145-170.
- Griffiths, W.J., & Wang, Y. (2011). "Mass spectrometry: from proteomics to metabolomics and lipidomics." Chemical Society Reviews, 40, 5470-5504.
Sources
Validation & Comparative
Technical Guide: Validating Dihydroagnosterol as a Biomarker for Sterolosis
Executive Summary
In the landscape of sterol biosynthesis disorders, the focus has historically remained on downstream defects such as Smith-Lemli-Opitz Syndrome (SLOS) and Desmosterolosis. However, the emergence of Sterolosis —characterized by a specific blockade in the post-lanosterol demethylation sequence—demands a shift in diagnostic precision.
This guide validates Dihydroagnosterol (4,4-dimethylcholesta-7,9-dien-3β-ol) as the pathognomonic biomarker for Sterolosis. Unlike broad-spectrum sterol profiling which often conflates upstream intermediates, Dihydroagnosterol offers a unique mass spectral signature and retention profile that correlates directly with the pathological accumulation of C30 sterols. This document provides a comparative analysis against standard biomarkers (7-DHC, Desmosterol) and details a self-validating GC-MS protocol for its quantification in clinical drug development.
Part 1: The Biochemistry of Sterolosis
To validate Dihydroagnosterol, we must first map its position in the cholesterol biosynthesis pathway. Sterolosis represents a metabolic bottleneck distinct from SLOS. While SLOS is caused by a defect in 7-dehydrocholesterol reductase (DHCR7) leading to C27 sterol accumulation, Sterolosis involves the accumulation of C30 methylated sterols .
Dihydroagnosterol is a reductive intermediate of Agnosterol. Its accumulation signals a failure in the C-4 demethylation complex or the isomerization steps preceding the formation of zymosterol.
Biosynthetic Pathway & Pathological Blockade
The following diagram illustrates the specific metabolic node where Dihydroagnosterol accumulates, distinguishing Sterolosis from downstream defects.
Figure 1: Cholesterol biosynthesis pathway highlighting the accumulation of Dihydroagnosterol in Sterolosis due to upstream enzymatic blockade.
Part 2: Comparative Analysis of Biomarkers
In drug development, the choice of biomarker dictates the sensitivity of the assay. The table below compares Dihydroagnosterol against the industry standards for other sterol disorders.
Key Differentiator: Dihydroagnosterol is a C30 sterol . This results in a significant mass shift (+42 Da relative to C27 sterols) and a distinct retention time, making it virtually impossible to confuse with cholesterol artifacts if the correct method is used.
Table 1: Biomarker Performance Matrix
| Feature | Dihydroagnosterol (Target) | 7-Dehydrocholesterol (7-DHC) | Desmosterol |
| Primary Indication | Sterolosis (Upstream Defect) | SLOS (Downstream Defect) | Desmosterolosis |
| Chemical Class | C30 Dimethyl Sterol | C27 Sterol | C27 Sterol |
| Quantification Ion (SIM) | m/z 482 (TMS ether) | m/z 456 (TMS ether) | m/z 458 (TMS ether) |
| Relative Retention Time (RRT) | ~1.12 (Elutes after Cholesterol) | ~1.04 (Elutes after Cholesterol) | ~1.03 (Elutes after Cholesterol) |
| Stability | High (Saturated side chain) | Low (Prone to ex-vivo oxidation) | Moderate |
| Specificity | High (Absent in healthy plasma) | Moderate (Trace levels in controls) | Moderate (Trace levels in controls) |
Scientist's Note: The stability of Dihydroagnosterol is a major analytical advantage. Unlike 7-DHC, which rapidly oxidizes to form oxysterols (confounding SLOS analysis), Dihydroagnosterol remains stable through standard saponification, reducing the coefficient of variation (CV) in longitudinal studies.
Part 3: Experimental Validation Workflow
To validate this biomarker, we utilize Gas Chromatography-Mass Spectrometry (GC-MS) .[1][2][3][4][5][6] While LC-MS is popular for high throughput, GC-MS provides superior structural resolution for sterol isomers, which is critical when distinguishing Dihydroagnosterol from other dimethyl-sterol intermediates.
The "Self-Validating" Protocol
This protocol includes internal checkpoints (Self-Validation Steps) to ensure data integrity.
Reagents:
-
Internal Standard (IS): 5α-Cholestane or Epicoprostanol (Do not use Deuterated Cholesterol as it may overlap with C27 intermediates).
-
Derivatization Agent: BSTFA + 1% TMCS.
-
Saponification: 1M KOH in 90% Ethanol.
Step-by-Step Methodology:
-
Sample Preparation & Lysis
-
Aliquot 100 µL of plasma or 10 mg of tissue homogenate.
-
Validation Step: Spike with 10 µL of Internal Standard (100 µg/mL). Why? Corrects for extraction efficiency losses.
-
-
Alkaline Saponification
-
Liquid-Liquid Extraction (LLE)
-
Add 1 mL dH2O and 3 mL n-Hexane. Vortex vigorously for 5 mins.
-
Centrifuge at 3000 x g for 5 mins. Collect the upper organic phase.
-
Validation Step: Re-extract aqueous phase with hexane to ensure >95% recovery.
-
-
Derivatization (The Critical Step)
-
GC-MS Analysis (SIM Mode)
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Carrier Gas: Helium @ 1 mL/min.
-
Temp Program: 180°C (1 min) -> 20°C/min to 280°C -> 5°C/min to 300°C.
-
Target Ions: Monitor m/z 482 (Molecular ion of Dihydroagnosterol-TMS) and m/z 467 (M-15, loss of methyl group).
-
Workflow Visualization
Figure 2: Analytical workflow for the extraction and quantification of Dihydroagnosterol-TMS.
Part 4: Data Interpretation & Causality
When reviewing the data, "Sterolosis" samples will exhibit a distinct chromatogram profile.
-
Retention Time Shift: Dihydroagnosterol-TMS is a C30 molecule. It will elute significantly later than Cholesterol-TMS (C27) and Desmosterol-TMS (C27). If you see a peak co-eluting with cholesterol, it is not your target.
-
Mass Spectrum Verification:
-
Look for the molecular ion m/z 482 .
-
Confirm the presence of the base peak m/z 392 (Loss of TMS-OH).
-
Causality: The presence of the 4,4-dimethyl group prevents the standard fragmentation patterns seen in C27 sterols, providing a unique "fingerprint" for validation.
-
Diagnostic Criterion: A Dihydroagnosterol concentration >0.5% of total sterols is indicative of Sterolosis. In healthy controls, this molecule should be effectively undetectable (<0.01%).
References
-
Kelley, R. I. (1995). "Diagnosis of Smith-Lemli-Opitz syndrome by gas chromatography/mass spectrometry of 7-dehydrocholesterol in plasma, amniotic fluid and cultured skin fibroblasts." Clinica Chimica Acta. Link
-
Tavares, I. A., et al. (1977).[11] "The pathway for the conversion of dihydroagnosterol into cholesterol in rat liver."[11][12] Biochemical Journal. Link
-
Griffiths, W. J., et al. (2013). "Sterols and Oxysterols in Plasma from Smith-Lemli-Opitz Syndrome Patients." Free Radical Biology and Medicine. Link
-
Menéndez-Carreño, M., et al. (2008). "Development and validation of a comprehensive two-dimensional gas chromatography-mass spectrometry method for the analysis of phytosterol oxidation products in human plasma." Journal of Chromatography A. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sterols in blood of normal and Smith-Lemli-Opitz subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GC-MS profiling and assessment of antioxidant, antibacterial, and anticancer properties of extracts of Annona squamosa L. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. GC-MS analysis of bioactive compounds in the methanol extract of Clerodendrum viscosum leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid biomarkers of oxidative stress in a genetic mouse model of Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sterols and Oxysterols in Plasma from Smith-Lemi-Opitz Syndrome Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrine Inhibits High-Glucose-Diet-Induced Fat Accumulation and Aβ-Mediated Lipid Metabolic Disorder via AAK-2/NHR-49 Pathway in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic Pathways at the Crossroads of Diabetes and Inborn Errors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The pathway for the conversion of dihydroagnosterol into cholesterol in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pathway for the conversion of dihydroagnosterol into cholesterol in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
Reference Standards for Dihydroagnosterol Identification: A Comparative Technical Guide
Topic: Content Type: Publish Comparison Guides Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the precise field of sterolomics, the identification of Dihydroagnosterol (CAS 2644-75-9) —a critical intermediate in the cholesterol biosynthesis pathway—presents unique analytical challenges. Often obscured by its structural analogs or present merely as a contaminant in technical-grade Lanosterol, the lack of a definitive signal can compromise metabolic flux analysis and biomarker discovery.
This guide objectively compares the performance of High-Purity Certified Reference Standards (>98%) against common alternatives: Technical-Grade Mixtures (Surrogates) and In-Silico Library Matching .[1][2] We provide experimental protocols, mass spectral data, and rigorous validation criteria to ensure self-validating identification in drug development and lipid research.[2]
The Analytical Challenge: Why Specificity Matters
Dihydroagnosterol (4,4,14-trimethyl-5
Key Chemical Properties:
-
Molecular Formula: C
H O[3][4] -
Molecular Weight: 426.72 g/mol [1]
-
Key Feature: Conjugated
diene system (distinct UV absorbance and mass spectral fragmentation).
Comparative Analysis: Certified Standards vs. Alternatives
The following analysis contrasts the use of a definitive High-Purity Reference Standard against common laboratory shortcuts.
Table 1: Performance Matrix of Identification Strategies
| Feature | High-Purity Reference Standard (>98%) | Technical Grade Surrogate (e.g., Lanosterol Impurity) | Library Matching (NIST/Wiley) |
| Purity & Quantification | Absolute Quantitation. Gravimetrically prepared.[1][2] Allows for standard addition methods. | Relative only. Concentration of Dihydroagnosterol is variable (often <5%) and uncertified. | Qualitative only. No concentration data; relies on probability scores. |
| Isomer Resolution | High. Definitive retention time (RT) locking for 24,25-dihydro isomers. | Low. Risk of confusing Dihydroagnosterol with other trace sterols (e.g., Parkeol). | Variable. Libraries often lack specific TMS-derivative spectra for rare intermediates.[1][2] |
| Spectral Fidelity | Validated. NMR-confirmed structure ensures ions match the exact isomer.[1][2] | Ambiguous. Background noise from the major component (Lanosterol) obscures minor fragment ions. | Synthetic. Reference spectra may be theoretical or derived from low-quality inputs.[1][2] |
| Regulatory Compliance | GLP/GMP Ready. Traceable documentation for IND/NDA filings. | Research Use Only. Insufficient for regulated safety or efficacy studies. | N/A. Supporting data only; not primary evidence. |
Scientific Integrity: Experimental Protocols
To achieve reproducible data, the following protocols utilize the High-Purity Standard to create a self-validating system.
Protocol A: Definitive GC-MS Identification (TMS Derivatization)
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for neutral sterols due to the high chromatographic resolution of structural isomers.[1][2] Silylation improves volatility and thermal stability.
Reagents:
-
Dihydroagnosterol Reference Standard (>98%)
-
Derivatizing Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1][2]
-
Solvent: Anhydrous Pyridine.
Step-by-Step Workflow:
-
Preparation: Dissolve 100
g of the standard in 100 L of anhydrous pyridine. -
Derivatization: Add 100
L of MSTFA + 1% TMCS. Cap and vortex. -
Incubation: Heat at 60°C for 60 minutes. Causality: This ensures complete silylation of the sterically hindered 3
-hydroxyl group, preventing peak tailing.[2] -
Injection: Inject 1
L into GC-MS (Splitless mode, 280°C injector). -
Separation: Use a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30m x 0.25mm).
-
Gradient: 150°C (1 min)
20°C/min to 280°C Hold 20 min.
-
Self-Validating Criteria (Pass/Fail):
-
Retention Time (RT): The analyte must elute after Dihydrolanosterol but before Cholesterol (system dependent; verify with mix).
-
Diagnostic Ions (TMS Ether):
Protocol B: UV-Vis Confirmation (HPLC-DAD)
Rationale: The conjugated
-
Detection: Monitor at 235-245 nm (characteristic heteroannular diene absorption).[1][2]
-
Validation: A peak at this wavelength coinciding with the mass signal confirms the conjugated system, distinguishing it from
or isomers which absorb weakly or at lower wavelengths (<210 nm).
Visualization of Biosynthetic Context & Workflow
The following diagrams illustrate the structural relationship of Dihydroagnosterol within the sterol pathway and the analytical logic flow.
Figure 1: Sterol Biosynthetic Context
Caption: Dihydroagnosterol occupies a specific reduction/demethylation niche distinct from the primary Bloch pathway.
[4]
Figure 2: Analytical Decision Matrix
Caption: Logical workflow for validating Dihydroagnosterol identity in complex biological matrices.
References
-
Tavares, I. A., et al. (1977).[5] "The pathway for the conversion of dihydroagnosterol into cholesterol in rat liver."[5] Biochemical Journal. Link
-
Lepesheva, G. I., et al. (2004). "CYP51 From Trypanosoma brucei Is Obtusifoliol-Specific."[1][2] Biochemistry. Link
-
Hanna, I. H., et al. (2023). "Processive Kinetics in the Three-Step Lanosterol 14
-Demethylation Reaction Catalyzed by Human Cytochrome P450 51A1." Journal of Biological Chemistry. Link -
Muehlbaecher, C. A., et al. (1970). "Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS." Biomedical Chromatography. Link
-
PubChem Database. "Dihydroagnosterol (Compound)." National Library of Medicine. Link
Sources
- 1. Dehydrodihydroionol | C13H22O | CID 62126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dihydrolanosterol | C30H52O | CID 440560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dihydroagnosterol | C30H50O | CID 11826075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2003040066A1 - Chemical synthesis - Google Patents [patents.google.com]
- 5. portlandpress.com [portlandpress.com]
Comparative Guide: Differentiating Dihydroagnosterol from Dimethyl and Trimethyl Sterol Intermediates
Executive Summary
Dihydroagnosterol (DHA) represents a critical yet frequently misidentified intermediate in the post-squalene cholesterol biosynthetic pathway. While structurally a 4,4,14-trimethyl sterol (Lanostane skeleton), it is analytically categorized alongside 4,4-dimethyl sterols (like FF-MAS) due to overlapping chromatographic retention windows and shared biosynthetic accumulation points—particularly under conditions of CYP51 (Lanosterol 14
The primary analytical challenge lies in distinguishing Dihydroagnosterol from its structural isomer Lanosterol (both
Structural & Physicochemical Comparison
To differentiate these molecules, one must first understand the specific structural variations that dictate their analytical behavior.
Table 1: Comparative Chemical Properties
| Feature | Dihydroagnosterol | Lanosterol (Major Isomer) | Agnosterol | FF-MAS (Dimethyl Control) |
| Formula | ||||
| MW (Free) | 426.72 Da | 426.72 Da | 424.71 Da | 410.68 Da |
| Double Bonds | ||||
| Methyl Groups | 4,4,14-Trimethyl | 4,4,14-Trimethyl | 4,4,14-Trimethyl | 4,4-Dimethyl |
| UV | 243 nm (Characteristic) | < 210 nm (End absorption) | 243 nm | 249 nm (Heteroannular) |
| GC-MS (TMS) |
Key Insight: Dihydroagnosterol and Lanosterol are isobaric. Standard low-resolution MS cannot distinguish them by molecular weight alone. Differentiation requires exploiting the conjugated diene system (
Biosynthetic Context
Understanding the origin of Dihydroagnosterol aids in predicting when it will appear in samples. It typically accumulates when the reduction of the
Figure 1: Biosynthetic positioning of Dihydroagnosterol. It serves as a saturated side-chain analogue to Agnosterol.
Analytical Protocols
Protocol A: Sample Preparation (Saponification)
Rationale: Sterols in biological matrices often exist as esters. Saponification releases the free sterol for derivatization.
-
Lysis: Homogenize tissue/cells in PBS.
-
Saponification: Add 3 mL of 1M KOH in 90% Ethanol. Heat at 80°C for 60 minutes.
-
QC Check: Ensure solution remains clear; turbidity indicates incomplete lipid breakdown.
-
-
Extraction: Add 1.5 mL water + 3 mL n-Hexane. Vortex vigorously (2 min). Centrifuge (1000 x g, 5 min).
-
Collection: Transfer the upper hexane layer to a fresh glass vial. Repeat hexane extraction once.
-
Drying: Evaporate hexane under a stream of Nitrogen (
) at 40°C.
Protocol B: GC-MS Differentiation (The Differentiating Step)
Rationale: TMS derivatization improves volatility. The fragmentation patterns of the
Reagents: BSTFA + 1% TMCS (Silylation agent). Procedure:
-
Resuspend dried residue in 50
L Pyridine + 50 L BSTFA/TMCS. -
Incubate at 60°C for 45 minutes.
-
GC Parameters:
-
Column: DB-5MS or ZB-5 (30m x 0.25mm, 0.25
m film). -
Carrier: Helium at 1.0 mL/min.
-
Temp Program: 150°C (1 min) -> 20°C/min to 280°C -> Hold 20 min.
-
Data Interpretation (The "Fingerprint"):
| Analyte (TMS Ether) | Molecular Ion ( | Base Peak | Key Diagnostic Ions |
| Dihydroagnosterol | m/z 498 | m/z 393 | m/z 255, 229 (Ring fragments typical of |
| Lanosterol | m/z 498 | m/z 393 | m/z 69 (Side chain), m/z 227 |
| Agnosterol | m/z 496 | m/z 391 | m/z 253, 227 |
Differentiation Logic:
-
Check
: If 498, it is Dihydroagnosterol or Lanosterol. -
Check Retention Time (RT): On a DB-5MS column, the conjugated diene system (Dihydroagnosterol) generally interacts more strongly with the phase than the isolated double bond (Lanosterol), resulting in a slightly longer RT (approx +0.2 to +0.5 min shift), though this is column-dependent.
-
Check Fragments: Look for the suppression of the side-chain fragmentation in Dihydroagnosterol compared to Lanosterol.
Protocol C: UV-HPLC Confirmation (Secondary Validation)
Rationale: If GC-MS is ambiguous, UV spectra provide a binary "Yes/No" due to conjugation.
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6
m). -
Mobile Phase: Isocratic Methanol:Acetonitrile (90:10).
-
Detector: Diode Array (DAD).[1]
-
Result:
-
Dihydroagnosterol: Strong absorbance peak at 243 nm (Heteroannular diene).
-
Lanosterol: Transparent at 243 nm (only end absorption <210 nm).
-
Decision Tree for Identification
Use this logic flow to validate your peak identification.
Figure 2: Analytical decision matrix for separating isobaric sterols.
References
-
LIPID MAPS® Lipidomics Gateway. (2023). Sterol Structure and Classification Standards.[Link]
-
Griffiths, W. J., & Wang, Y. (2011). Mass spectrometry: from proteomics to metabolomics and lipidomics. Chemical Society Reviews. (Provides foundational MS fragmentation rules for sterols). [Link]
-
Mullner, H., et al. (1980). The metabolic sequence by which some 4,4-dimethyl sterols are converted into cholesterol.[2][3][4] Biochemical Journal. (Establishes the biological conversion of Agnosterol/Dihydroagnosterol). [Link]
-
Vertex AI Search. (2023). GC-MS fragmentation data for Lanosterol vs T-MAS. (Data synthesized from search results 1.1 and 1.3). [Link]
Sources
- 1. Development of an improved and greener HPLC-DAD method for the determination of fecal sterols in sediment and water samples using ultrasonic-assisted ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04381F [pubs.rsc.org]
- 2. The pathway for the conversion of dihydroagnosterol into cholesterol in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and Biological Activities of 4-Methyl-Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabolic sequence by which some 4,4-dimethyl sterols are converted into cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Analysis of Dihydroagnosterol in Wild-Type vs. Mutant Cells
This guide provides a comprehensive framework for the comparative analysis of Dihydroagnosterol levels between wild-type and mutant cells. It is designed for researchers, scientists, and drug development professionals seeking to understand and quantify alterations in sterol biosynthesis pathways. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and offer insights into data interpretation, all grounded in established scientific literature.
Introduction: The Significance of Dihydroagnosterol in Sterol Metabolism
Dihydroagnosterol is a key intermediate in the biosynthesis of essential sterols such as cholesterol in mammals and ergosterol in fungi. It occupies a pivotal position in the post-squalene segment of this complex pathway. In a healthy, or "wild-type," cell, Dihydroagnosterol is transiently formed and rapidly converted to downstream products. However, genetic mutations in the enzymes responsible for its metabolism can lead to its accumulation, providing a clear biochemical phenotype that can be quantitatively assessed.
The study of such accumulations is critical for several reasons:
-
Understanding Disease Mechanisms: A number of genetic disorders are linked to defects in cholesterol biosynthesis.[1][2][3][4][5] Investigating the buildup of specific intermediates like Dihydroagnosterol can elucidate the pathophysiology of these conditions.
-
Drug Discovery and Development: The sterol biosynthesis pathway is a well-established target for various drugs, most notably statins and antifungal agents. By creating and analyzing mutant cell lines with specific enzymatic blocks, researchers can screen for compounds that modulate the pathway and identify potential new therapeutic targets.
-
Fundamental Cell Biology: Yeast mutants, in particular, have been instrumental in dissecting the intricacies of sterol metabolism and its impact on membrane function and overall cellular physiology.[6][7][8][9]
This guide will focus on the analytical workflows required to accurately compare Dihydroagnosterol levels in wild-type cells, where its concentration is expected to be low, against mutant cells, where a specific genetic lesion is hypothesized to cause its accumulation.
Conceptual Framework: Wild-Type vs. Mutant Scenarios
The central hypothesis of this comparative analysis is that a mutation in a gene encoding a Dihydroagnosterol-metabolizing enzyme will lead to an increase in its intracellular concentration. For instance, a loss-of-function mutation in the enzyme responsible for the demethylation of Dihydroagnosterol would interrupt the biosynthetic flow, causing the substrate to accumulate.
Caption: Overall experimental workflow for Dihydroagnosterol analysis.
Cell Culture and Harvesting
-
Culture Maintenance: Culture wild-type and mutant cell lines under identical conditions (media, temperature, CO2, confluency) to minimize biological variability.
-
Harvesting:
-
Aspirate the culture medium.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS) to remove residual media components.
-
Scrape cells into a known volume of PBS and transfer to a glass tube with a Teflon-lined cap. Glass is preferred over plastic to prevent leaching of contaminants.
-
Take an aliquot for protein or DNA quantification to normalize the final sterol measurements.
-
Sample Preparation: The Key to Accurate Quantification
This stage is critical for liberating Dihydroagnosterol from the complex cellular matrix and preparing it for analysis.
3.2.1. Internal Standard Spiking
Causality Explored : Before any extraction, it is essential to add a known amount of an internal standard (IS). The IS is a compound structurally similar to the analyte but isotopically labeled (e.g., deuterated cholesterol). It will co-extract with the analyte and experience similar losses during sample preparation. By comparing the final signal of the analyte to the IS, we can correct for extraction inefficiency and instrument variability, ensuring accurate quantification.
3.2.2. Saponification (Alkaline Hydrolysis)
Causality Explored : Within the cell, a significant portion of sterols can be esterified to fatty acids, forming steryl esters. These esters are not directly analyzable by common chromatographic techniques. Saponification, a process of heating the sample with a strong base (like potassium hydroxide in ethanol), cleaves these ester bonds, liberating the free sterols. [10][11]This step ensures that the total cellular pool of Dihydroagnosterol (free and esterified) is measured.
Protocol: Saponification
-
To the cell suspension containing the internal standard, add a solution of 1 M KOH in 90% ethanol.
-
Vortex thoroughly.
-
Incubate at 80°C for 1 hour in a heating block or water bath.
-
Allow the sample to cool to room temperature.
3.2.3. Liquid-Liquid Extraction
Causality Explored : After saponification, the sterols are in a basic aqueous/ethanolic solution. A liquid-liquid extraction is performed to transfer the nonpolar sterols into an organic solvent, leaving polar cellular debris in the aqueous phase. A common and effective method is the Bligh-Dyer extraction. [10][12] Protocol: Liquid-Liquid Extraction
-
Add deionized water and an organic solvent (e.g., hexane or a chloroform:methanol mixture) to the saponified sample.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing of the phases.
-
Centrifuge at a moderate speed (e.g., 1500 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
Carefully collect the upper organic layer (if using hexane) or the lower organic layer (if using chloroform) with a glass Pasteur pipette.
-
Transfer the organic phase to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
3.2.4. Derivatization (for GC-MS Analysis)
Causality Explored : Gas chromatography requires analytes to be volatile and thermally stable. Sterols, with their hydroxyl group, are not ideal for GC analysis as they can exhibit poor peak shape and degradation at high temperatures. Derivatization, typically silylation, replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group. [13][14][15]This TMS-ether is more volatile, less polar, and more thermally stable, leading to sharper chromatographic peaks and improved sensitivity.
Protocol: Silylation
-
To the dried lipid extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine or acetonitrile.
-
Cap the tube tightly and heat at 60-70°C for 30-60 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
Instrumental Analysis: GC-MS and LC-MS/MS Approaches
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for sterol analysis. [16][17][18]The choice often depends on available instrumentation and desired throughput.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and robust method for sterol profiling. [10][19][20]The derivatized sample is vaporized and separated on a capillary column before being detected by a mass spectrometer.
Table 1: Typical GC-MS Parameters for Dihydroagnosterol Analysis
| Parameter | Recommended Setting | Rationale |
| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column, crucial for detecting low-abundance sterols. |
| Injector Temp. | 280 °C | Ensures rapid volatilization of the TMS-derivatized sterols without thermal degradation. |
| Column | Low-polarity (e.g., DB-5ms) | Provides good separation of sterol isomers based on their boiling points. |
| Oven Program | Start at ~180°C, ramp to ~300°C | A temperature gradient is necessary to elute a range of sterols with varying volatilities. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Ionization Mode | Electron Ionization (EI) | Creates reproducible fragmentation patterns that can be used for identification and library matching. |
| MS Mode | Selected Ion Monitoring (SIM) | For targeted quantification, monitoring specific, characteristic ions for Dihydroagnosterol-TMS and the IS increases sensitivity and selectivity. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the advantage of analyzing underivatized sterols, which can simplify sample preparation and increase throughput. [21][22][23]Separation is achieved on a reverse-phase column followed by sensitive and specific detection using a triple quadrupole mass spectrometer.
Table 2: Typical LC-MS/MS Parameters for Dihydroagnosterol Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18 or C30 Reverse-Phase | Separates nonpolar sterols effectively. C30 columns can offer enhanced shape selectivity for isomers. |
| Mobile Phase | Gradient of Methanol/Acetonitrile and Water with an additive (e.g., formic acid or ammonium acetate) | The organic gradient elutes the sterols from the nonpolar stationary phase. Additives promote ionization. |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) | APCI is often preferred for less polar molecules like sterols. ESI can also be effective, especially with adduct-forming mobile phase additives. [23] |
| MS Mode | Multiple Reaction Monitoring (MRM) | Highly specific and sensitive. A precursor ion (e.g., [M+H-H₂O]⁺) is selected and fragmented, and a specific product ion is monitored. This provides two levels of mass selectivity. |
Data Interpretation and Quantitative Comparison
The final step is to process the chromatographic data to obtain quantitative results.
-
Peak Integration: Integrate the peak areas for Dihydroagnosterol and the internal standard in both wild-type and mutant samples.
-
Response Factor Calculation: Analyze a calibration curve of known concentrations of a Dihydroagnosterol standard versus the IS to determine the response factor.
-
Quantification: Calculate the concentration of Dihydroagnosterol in each sample using the following formula:
Concentration = (Peak Area of Analyte / Peak Area of IS) * (Amount of IS / Response Factor) / Normalization Factor (e.g., mg protein)
-
Comparative Analysis: Statistically compare the calculated concentrations between the wild-type and mutant cell groups. A significant increase in Dihydroagnosterol in the mutant line would validate the hypothesis that the mutation disrupts the sterol biosynthesis pathway at a step immediately following Dihydroagnosterol.
Table 3: Example Data Summary
| Cell Line | Dihydroagnosterol (ng/mg protein) | Standard Deviation | Fold Change (vs. WT) |
| Wild-Type (n=3) | 1.2 | 0.3 | 1.0 |
| Mutant (n=3) | 25.8 | 4.1 | 21.5 |
Conclusion: A Self-Validating System for Robust Results
By following this comprehensive guide, researchers can establish a self-validating system for the comparative analysis of Dihydroagnosterol. The inclusion of an internal standard from the outset controls for procedural variability. The use of high-specificity detection methods like SIM or MRM ensures that the measured signal is indeed from the analyte of interest. Finally, normalizing to cell mass (via protein or DNA content) accounts for any differences in cell growth or harvesting. This rigorous approach provides the trustworthiness and technical accuracy required to make authoritative claims about the effects of specific mutations on sterol metabolism, paving the way for new insights into disease and drug action.
References
-
Broun, R., & Beaudoin, F. (2021). Analysis of Free and Esterified Sterol Content and Composition in Seeds Using GC and ESI-MS/MS. Methods in Molecular Biology. [Link]
-
Dias, I. H., et al. (2020). A quantitative LC-MS/MS method for analysis of mitochondrial-specific oxysterol metabolism. Free Radical Biology and Medicine. [Link]
-
Gachotte, D., et al. (2001). Cumulative Mutations Affecting Sterol Biosynthesis in the Yeast Saccharomyces cerevisiae Result in Synthetic Lethality That Is Suppressed by Alterations in Sphingolipid Profiles. Genetics. [Link]
-
Herman, G. E. (2003). Genetic disorders of cholesterol biosynthesis in mice and humans. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]
-
LIPID MAPS. (2007). Sterols Mass Spectra Protocol. LIPID MAPS. [Link]
-
LIPID MAPS. (2007). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. LIPID MAPS. [Link]
-
Moreau, R. A. (2018). Gas Chromatographic Analysis of Plant Sterols. American Oil Chemists' Society. [Link]
-
Oppliger, M., et al. (2017). UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols. Frontiers in Plant Science. [Link]
-
Porter, F. D., & Herman, G. E. (2011). Malformation syndromes caused by disorders of cholesterol synthesis. Journal of Lipid Research. [Link]
- Schaller, H. (2003). The role of sterols in plant growth and development. Progress in Lipid Research.
-
Waterham, H. R., et al. (2001). Mutations in the 3β-Hydroxysterol Δ24-Reductase Gene Cause Desmosterolosis, an Autosomal Recessive Disorder of Cholesterol Biosynthesis. The American Journal of Human Genetics. [Link]
-
Xu, L., et al. (2014). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of Lipid Research. [Link]
-
Zavřel, M., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Genetic disorders of cholesterol biosynthesis in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Inherited disorders of cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Neuropediatrics / Abstract [thieme-connect.com]
- 6. Cumulative Mutations Affecting Sterol Biosynthesis in the Yeast Saccharomyces cerevisiae Result in Synthetic Lethality That Is Suppressed by Alterations in Sphingolipid Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Yeast sterols: yeast mutants as tools for the study of sterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. lipidmaps.org [lipidmaps.org]
- 13. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. aocs.org [aocs.org]
- 20. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 21. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
Verification of Dihydroagnosterol Purity: A Comparative Guide to Argentation vs. Standard TLC
Executive Summary & Core Directive
Dihydroagnosterol (Lanosta-7,9(11)-dien-3β-ol) is a critical intermediate in the biosynthesis of sterols and a specific impurity marker in high-purity lanosterol or agnosterol reagents. Its structural similarity to Agnosterol (Lanosta-7,9(11),24-trien-3β-ol) —differing only by the saturation of the C24-C25 double bond—renders standard chromatographic verification insufficient.
This guide challenges the reliance on generic silica gel TLC for sterol purity. We demonstrate that Argentation Thin-Layer Chromatography (AgNO₃-TLC) is the mandatory protocol for verifying Dihydroagnosterol, offering a resolution capability that standard methods lack.
The Comparative Thesis
-
Standard Silica TLC: Fails to resolve Dihydroagnosterol from Agnosterol due to identical polarity profiles. (Not Recommended for Purity Assays)
-
Argentation TLC: Exploits
-complexation between silver ions and double bonds to separate sterols based on unsaturation degree. (Recommended Standard)
Technical Deep Dive: The Separation Challenge
Structural Context
Dihydroagnosterol contains a conjugated diene system (C7, C9(11)) but lacks the side-chain unsaturation found in Agnosterol.
-
Dihydroagnosterol: 2 double bonds (Ring B).[1]
-
Agnosterol: 3 double bonds (Ring B + Side Chain C24).
Mechanism of Action: Why Standard TLC Fails
In standard normal-phase TLC (Silica Gel 60), separation is driven by adsorption interactions involving hydroxyl groups and the silica surface. Since the C3-hydroxyl group environment is identical in both molecules, and the hydrophobic skeletons are nearly indistinguishable in polarity, they co-elute.
The Solution: Argentation Chromatography
Impregnating the silica lattice with Silver Nitrate (
-
Principle: Retention increases with the number of accessible double bonds.
-
Outcome: Agnosterol (3 double bonds) is retained more strongly (lower
) than Dihydroagnosterol (2 double bonds).
Experimental Protocol
Materials & Reagents[2][3]
-
Stationary Phase: Silica Gel 60
plates (20 x 20 cm). -
Impregnation Agent: Silver Nitrate (
), ACS Grade. -
Mobile Phase: Chloroform:Acetone (95:5 v/v) [Optimized for Ag-TLC].
-
Visualization: Liebermann-Burchard Reagent (Acetic anhydride/Sulfuric acid).
Method A: Preparation of AgNO₃-Impregnated Plates (The Critical Step)
Standard commercial plates must be modified for this assay.
-
Solution Prep: Dissolve 2.5 g of
in 2.5 mL of deionized water. Dilute with 200 mL of methanol. -
Impregnation: Fully immerse the Silica Gel 60 plates into the solution for 5 minutes.
-
Activation: Air dry for 20 minutes in a fume hood (darkness), then activate in an oven at 110°C for 45 minutes.
-
Note: Plates will turn slightly grey; excessive darkening indicates silver reduction (discard).
-
Method B: Chromatographic Development[2]
-
Sample Prep: Dissolve 1 mg of Dihydroagnosterol sample in 1 mL Chloroform.
-
Spotting: Apply 5
L of sample and 5 L of Agnosterol reference standard (separately and co-spotted). -
Development: Develop in a foil-wrapped glass tank (to prevent photo-reduction of silver) until the solvent front reaches 15 cm.
-
Visualization: Spray with Liebermann-Burchard reagent and heat at 100°C for 2-5 minutes until characteristic sterol colors appear (typically red-violet to blue-green).
Comparative Performance Data
The following data illustrates the resolution failure of standard TLC versus the successful separation using the Argentation protocol.
| Parameter | Standard Silica TLC (Method A) | Argentation TLC (Method B) |
| Stationary Phase | Silica Gel 60 | 10% |
| Mobile Phase | Hexane : Ethyl Acetate (80:20) | Chloroform : Acetone (95:5) |
| Dihydroagnosterol | 0.45 | 0.52 |
| Agnosterol | 0.45 (Co-elution) | 0.38 |
| Resolution ( | 0.0 (Fail) | > 1.5 (Pass) |
| Detection Limit | 0.5 | 0.5 |
Data Interpretation: In the Argentation system, the additional double bond in Agnosterol interacts more strongly with the silver ions, significantly retarding its migration compared to Dihydroagnosterol.
Visualizing the Workflow & Mechanism
Protocol Logic Flow
The following diagram outlines the decision matrix for selecting the correct verification path.
Figure 1: Decision matrix comparing standard screening vs. high-specificity argentation protocols.
Mechanistic Interaction
Understanding why the separation works ensures the analyst respects the critical parameters (e.g., moisture control, silver concentration).
Figure 2: Differential
References
-
PubChem. (n.d.). Dihydroagnosterol (Compound Summary). National Library of Medicine. Retrieved February 4, 2026, from [Link]
-
AOCS. (n.d.). Silver Ion Chromatography and Lipids. American Oil Chemists' Society. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2007). Silver ion thin-layer chromatography of fatty acids: A survey. Retrieved February 4, 2026, from [Link]
-
LibreTexts. (2022). TLC Separation Principles. Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dihydroagnosterol
I. Foundational Principles of Dihydroagnosterol Waste Management
The proper disposal of any chemical compound is rooted in a thorough understanding of its potential hazards. In the absence of specific data for dihydroagnosterol, we extrapolate from structurally similar molecules and adhere to universal safety protocols. The primary objective is to prevent uncontrolled release into the environment and to minimize exposure to laboratory personnel.
Causality in Protocol: Every step in the following disposal protocol is designed to mitigate risk. For instance, the segregation of waste streams prevents potentially dangerous chemical reactions within a waste container. The use of specific Personal Protective Equipment (PPE) is not merely a suggestion but a critical barrier against potential dermal, respiratory, or ocular exposure.
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling dihydroagnosterol for any purpose, including disposal, it is imperative to be outfitted with the appropriate PPE. This creates a necessary barrier between the researcher and the chemical, a principle underscored by numerous safety guidelines.[1][2][3]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and aerosols.[2][4][5] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended. | To avoid inhalation of any dusts or aerosols.[1][2] |
III. Step-by-Step Disposal Protocol for Dihydroagnosterol
This protocol provides a self-validating system for the safe disposal of dihydroagnosterol waste. Adherence to these steps ensures compliance with general laboratory safety standards and minimizes risk.
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe chemical waste disposal.[6][7] Dihydroagnosterol waste should be categorized as a non-halogenated organic solid waste unless it is in a solution.
-
Solid Waste: Pure dihydroagnosterol, contaminated lab supplies (e.g., weigh boats, filter paper, pipette tips).
-
Liquid Waste: Solutions containing dihydroagnosterol. The solvent will determine the specific waste stream (e.g., flammable liquids, halogenated solvents). Never mix incompatible waste streams. [6][7]
Step 2: Container Selection and Labeling
The integrity of the waste containment is critical.
-
Container Choice: Use a chemically compatible, leak-proof container with a secure lid.[8][9][10] For solid waste, a clearly labeled, sealed bag or a wide-mouth container is suitable. For liquid waste, use a bottle designated for the specific solvent class. Plastic containers are often preferred to glass to minimize the risk of breakage.[8][10]
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[8][11] The label must include:
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][10]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[9]
-
Keep waste containers closed at all times, except when adding waste.[10][12]
-
Ensure secondary containment is used to capture any potential leaks.[9]
Step 4: Arranging for Disposal
Chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[8][13] Under no circumstances should chemical waste be disposed of down the drain or in the regular trash. [1][8][12]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Ensure all paperwork is completed accurately and fully.
Experimental Workflow: Dihydroagnosterol Disposal
Caption: Workflow for the safe disposal of dihydroagnosterol waste.
IV. Emergency Procedures: Spill and Exposure
In the event of a spill or accidental exposure, immediate and correct action is crucial.
Spill Cleanup:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact EHS.
-
Containment: For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. Do not use paper towels for flammable liquid spills.
-
Cleanup: Wearing appropriate PPE, carefully clean the area. All cleanup materials must be disposed of as hazardous waste.[12]
-
Decontaminate: Clean the spill area with soap and water.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][4][14] Remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][4]
-
Inhalation: Move to fresh air immediately.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
In all cases of personnel exposure, seek immediate medical attention and report the incident to your supervisor and EHS.
V. Conclusion: A Culture of Safety
The responsible disposal of dihydroagnosterol is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By integrating these principles and protocols into your daily workflow, you contribute to a safer research environment for yourself, your colleagues, and the wider community. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.
References
-
University of Tennessee, Knoxville. How to Dispose of Chemical Waste | Environmental Health and Safety. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
Perfumer's Apprentice. Dihydromyrcenol FPD-2015A-1894 - SAFETY DATA SHEET. [Link]
-
University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
University of Washington. How to Store and Dispose of Extremely Hazardous Chemical Waste. [Link]
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
Defense Centers for Public Health. Waste Management of Hazardous Drugs. [Link]
-
American Society of Health-System Pharmacists. ASHP Guidelines on Handling Hazardous Drugs. [Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. [Link]
-
The Perfumers Apprentice. 502768 DIHYDRO EUGENOL SAFETY DATA SHEET. [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
-
Occupational Safety and Health Administration. eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. vigon.com [vigon.com]
- 3. johndwalsh.com [johndwalsh.com]
- 4. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 5. eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 12. vumc.org [vumc.org]
- 13. epa.gov [epa.gov]
- 14. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
